5-(Dimethylamino)-2-methoxyphenol
Description
Properties
CAS No. |
189191-61-5 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-(dimethylamino)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-10(2)7-4-5-9(12-3)8(11)6-7/h4-6,11H,1-3H3 |
InChI Key |
LORNBCIETCHTAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
5-(Dimethylamino)-2-methoxyphenol CAS number and synonyms
The following is an in-depth technical guide on 5-(Dimethylamino)-2-methoxyphenol .
Synthesis, Characterization, and Application Protocols[1]
Part 1: Chemical Identity & Nomenclature[1]
This compound is a specific N,N-dimethyl derivative of the commercially available intermediate 5-amino-2-methoxyphenol .[1] Due to its specialized nature, it is often synthesized in situ or custom-manufactured for use as a coupling agent in oxidative dye chemistry or as a pharmaceutical building block for morphinan-related alkaloids.[1]
Core Identifiers
| Parameter | Details |
| Chemical Name | 5-(Dimethylamino)-2-methoxyphenol |
| Systematic Name (IUPAC) | 3-Hydroxy-4-methoxy-N,N-dimethylaniline |
| Common Synonyms | N,N-Dimethyl-5-aminoguaiacol; 4-Methoxy-3-hydroxy-N,N-dimethylaniline |
| CAS Number | Not Widely Indexed (See Note 1) |
| Parent Precursor CAS | 1687-53-2 (5-Amino-2-methoxyphenol) |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| SMILES | COc1c(O)cc(N(C)C)cc1 |
| InChI Key | (Derivative of) BLQFHJKRTDIZLX-UHFFFAOYSA-N |
Note 1: While the parent compound (5-Amino-2-methoxyphenol) is widely cataloged (CAS 1687-53-2), the N,N-dimethyl derivative is frequently referenced in patent literature regarding hair dye couplers and specific pharmaceutical intermediates rather than as a commodity chemical.[1] Researchers should source the parent amine and perform the methylation protocol described in Part 2.[1]
Structural Analysis
The molecule features a phenol ring with a methoxy group at the ortho position (C2) and a dimethylamino group at the meta position relative to the hydroxyl (C5).[1] This substitution pattern creates a unique electron-rich aromatic system, making it highly susceptible to oxidative coupling—a trait exploited in dye synthesis.[1]
Part 2: Synthesis & Manufacturing Protocols
Core Directive: The most reliable route to 5-(dimethylamino)-2-methoxyphenol is the Reductive Methylation (Eschweiler-Clarke) of the parent amine.[1] Direct alkylation with methyl iodide is discouraged due to the risk of O-methylation (forming the trimethoxy byproduct) and quaternary ammonium salt formation.[1]
Synthesis Workflow (Reductive Amination)
Reaction Logic: We utilize formaldehyde as the carbon source and formic acid (or hydrogen gas) as the reducing agent.[1] This ensures selective N-methylation without affecting the phenolic oxygen or the methoxy ether.[1]
Reagents:
-
Precursor: 5-Amino-2-methoxyphenol (CAS 1687-53-2) [Source: Sigma-Aldrich/PubChem].[1]
-
Methylating Agent: Formaldehyde (37% aq.[1] solution).
-
Reducing Agent: Formic acid (98%) or Sodium Cyanoborohydride (NaBH₃CN).[1]
-
Solvent: Methanol or Acetonitrile.[1]
Step-by-Step Protocol:
-
Dissolution: In a 250mL round-bottom flask, dissolve 10 mmol (1.39 g) of 5-Amino-2-methoxyphenol in 50 mL of Methanol. Ensure complete solvation; the solution will appear slightly brown/grey.[1]
-
Acidification: Add 1.5 equivalents of Acetic Acid to buffer the pH to ~5.0. This activates the imine formation.[1]
-
Addition: Dropwise add 5 equivalents of Formaldehyde (37% aq) at 0°C. Stir for 30 minutes.
-
Reduction:
-
Method A (Eschweiler-Clarke): Add excess Formic Acid and reflux at 70°C for 12 hours.
-
Method B (Mild Hydride): Add 3 equivalents of NaBH₃CN portion-wise at 0°C. Stir at room temperature for 4 hours. Preferred for higher yield.[1]
-
-
Quench & Extraction: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x 50mL).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3).
Synthesis Pathway Diagram[1]
Caption: Figure 1. Selective reductive methylation pathway avoiding O-alkylation side reactions.[1]
Part 3: Analytical Characterization[1]
To validate the synthesis, the following analytical signatures must be confirmed. The presence of the N(CH₃)₂ peak is the primary indicator of success.[1]
| Method | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~2.80 ppm (s, 6H) | Singlet corresponding to the six protons of the N(CH₃)₂ group.[1] |
| ¹H NMR (DMSO-d₆) | δ ~3.70 ppm (s, 3H) | Singlet for the O-Methoxy (OCH₃) group.[1] |
| ¹H NMR (Aromatic) | δ 6.0 - 6.8 ppm (m, 3H) | Aromatic protons showing 1,2,4-substitution pattern.[1] |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 168.2 m/z | Protonated molecular ion peak.[1] |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (Broad) | O-H stretching (Phenolic).[1] Absence of N-H stretching confirms tertiary amine.[1] |
Part 4: Applications & Mechanism of Action[1]
Pharmaceutical Intermediate
This compound serves as a structural analog in the synthesis of morphinan alkaloids .[1] The 3-hydroxy-4-methoxy substitution pattern mimics the A-ring of codeine and thebaine.[1]
-
Mechanism: The electron-rich aromatic ring facilitates electrophilic aromatic substitution at the C6 position, allowing for ring closure in complex alkaloid synthesis.[1]
Oxidative Dye Coupler
In the cosmetic industry, 5-(dimethylamino)-2-methoxyphenol acts as a secondary coupler .[1]
-
Reaction: Upon oxidation (typically with H₂O₂ and a primary intermediate like p-phenylenediamine), it forms stable indoaniline dyes.[1]
-
Color Profile: The dimethylamino group acts as a strong auxochrome, typically shifting the absorption to longer wavelengths (producing deep violets or blues) compared to the primary amine.[1]
Experimental Workflow: Oxidative Coupling Test
Caption: Figure 2. Standard workflow for testing dye coupling efficiency.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 4).[1]
-
Sensitization: Potential skin sensitizer due to aniline substructure.[1]
Storage Protocols:
-
Atmosphere: Store under Nitrogen or Argon.[1] Aminophenols are prone to auto-oxidation (turning dark brown/black) upon exposure to air.[1]
-
Temperature: 2-8°C (Refrigerated).
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24855859: 5-Amino-2-methoxyphenol. Retrieved from [Link][1]
-
Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[1] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[1] (Foundational chemistry for Protocol 2.1).
Sources
Strategic Integration of 5-Dimethylamino Guaiacol Derivatives in Medicinal Chemistry: Synthesis, SAR, and Pharmacological Applications
Executive Summary & Structural Rationale
The guaiacol (2-methoxyphenol) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous bioactive compounds, including vanillin and eugenol. However, native guaiacol suffers from poor aqueous solubility and limited target-binding versatility. The strategic introduction of a dimethylamino group —whether directly on the aromatic ring (e.g., 5-dimethylamino guaiacol) or via an alkyl/alkoxy linker (e.g., dimethylaminomethyl or dimethylaminoethoxy)—profoundly alters the molecule's physicochemical and pharmacokinetic profile.
As an application scientist, the decision to incorporate a tertiary dimethylamino group rather than a primary amine is rooted in chemical stability and predictable pharmacokinetics. Primary amines are susceptible to forming Schiff bases with endogenous aldehydes, whereas the dimethylamino moiety remains stable. At physiological pH (7.4), this tertiary amine is protonated, yielding a cation that enables critical cation-
Synthetic Methodologies: Self-Validating Protocols
To ensure reproducibility and high yield, the synthesis of dimethylamino guaiacol derivatives relies on highly controlled electrophilic aromatic substitutions and etherifications. Below are two field-proven, self-validating protocols.
Protocol A: Mannich Condensation for Dimethylaminomethyl Guaiacols
This protocol utilizes the Mannich reaction to install a dimethylaminomethyl group ortho to the phenolic hydroxyl group.
-
Step 1: Iminium Ion Formation. In a dry flask, condense dimethylamine (4 mmol, 2 eq) with formaldehyde (4 mmol, 2 eq) in 1.0 mL of absolute ethanol (EtOH) at 0 °C.
-
Causality: Pre-forming the iminium species at a low temperature prevents the highly reactive formaldehyde from undergoing Cannizzaro-type disproportionation or uncontrolled polymerization.
-
-
Step 2: Electrophilic Aromatic Substitution. Add the starting guaiacol derivative (2 mmol, 1 eq) to the iminium solution. Stir the mixture at room temperature for 12 hours under an inert atmosphere.
-
Causality: The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the electrophilic iminium ion to the ortho/para positions. Steric hindrance typically favors ortho-substitution relative to the hydroxyl group .
-
-
Step 3: Workup & Validation. Quench the reaction with water and extract using ethyl acetate. Dry the organic layer over anhydrous
and concentrate in vacuo.-
Self-Validation: Analyze the crude product via GC-MS and
NMR. A successful reaction is confirmed by an [M+] peak consistent with the molecular formula (e.g., m/z 195.14 for methyl-guaiacol derivatives) and a characteristic NMR singlet at = 3.48 ppm (2H), confirming the integration of the newly added methylene bridge . Yields typically reach 90-95%.
-
Protocol B: Claisen-Schmidt Condensation for Dimethylaminoethoxy-Vanillin Chalcones
For applications requiring extended conjugation (e.g., antifungal agents), modifying vanillin (a guaiacol derivative) is highly effective.
-
Step 1: O-Alkylation (Williamson Ether Synthesis). React vanillin with 2-chloro-N,N-dimethylamine hydrochloride and
in DMF at 80 °C for 8 hours.-
Causality:
acts as a mild base to deprotonate the phenolic OH without degrading the aldehyde. This yields 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde .
-
-
Step 2: Condensation. Condense the resulting aldehyde with an acetophenone derivative in the presence of KOH in EtOH at 50 °C for 12 hours.
-
Causality: KOH deprotonates the acetophenone to form an enolate, which attacks the aldehyde. The subsequent dehydration is thermodynamically driven by the formation of the highly conjugated (E)-chalcone system.
-
-
Step 3: Workup & Validation. Neutralize the mixture, filter the precipitate, and recrystallize from ethanol. Yields typically range from 78–92% .
Caption: Synthetic pathways for dimethylamino guaiacol derivatives via Mannich and Claisen-Schmidt reactions.
Pharmacological Applications & SAR Dynamics
Neuroprotection & Anti-Alzheimer's Activity
Dimethylaminomethyl-substituted guaiacol derivatives (including modified curcumins) exhibit potent free radical scavenging activity against DPPH (
Antimicrobial & Antifungal Efficacy
Chalcone derivatives bearing the dimethylaminoethoxy-guaiacol motif, such as (E)-1-(4-chlorophenyl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-one, demonstrate potent antifungal activity against dermatophytes like Trichophyton rubrum. The mechanism relies on the electron-withdrawing nature of the chalcone combined with the lipophilic basic amine, which disrupts fungal cell membranes. Additionally, grafting aminoguaiacol onto polysaccharides (e.g., carboxymethylpullulan) via EDCI coupling yields water-soluble polymers with profound antibacterial properties against S. aureus and excellent cytocompatibility .
Caption: Dual-action neuroprotective mechanism of dimethylamino guaiacol derivatives targeting AChE and Aβ.
Quantitative Data Summaries
The following table summarizes the Structure-Activity Relationship (SAR) and physicochemical enhancements achieved through various dimethylamino modifications on the guaiacol core.
| Compound Class | Key Structural Modification | Primary Target / Assay | Efficacy ( | Physicochemical Benefit |
| Dimethylaminomethyl Guaiacols | Ortho-Mannich base addition | Aβ Aggregation / DPPH Scavenging | Aqueous solubility >16.7 mg/mL | |
| Dimethylaminoethoxy Chalcones | O-alkylation + Claisen-Schmidt | Antifungal (T. rubrum) | Yield: 78–92% | Enhanced membrane disruption |
| Aminoguaiacol-Grafted Polymers | EDCI coupling to Polysaccharide | Antibacterial (S. aureus) | Grafting Rate: 16–58% | High cytocompatibility / Water soluble |
References
1.[1] "Carboxymethylpullulan Grafted with Aminoguaiacol: Synthesis, Characterization, and Assessment of Antibacterial and Antioxidant Properties" - ACS Publications (Biomacromolecules). URL:[Link] 2.[2] "Functionalized benzylamines from commercial kraft lignin" - OSTI.GOV. URL:[Link] 3.[3] "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity" - PMC (National Institutes of Health). URL:[Link] 4.[4] "Therapeutic aspects of biologically potent vanillin derivatives: A critical review" - Journal of Drug Delivery and Therapeutics (JDDTONLINE). URL:[Link] 5.[5] "Design, synthesis and anti-Alzheimer properties of dimethylaminomethyl-substituted curcumin derivatives" - ResearchGate (Bioorganic & Medicinal Chemistry Letters). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling and Ionization Behavior of 5-(Dimethylamino)-2-methoxyphenol
[1]
Executive Summary
The molecule 5-(Dimethylamino)-2-methoxyphenol represents a bifunctional scaffold containing both a basic tertiary amine and an acidic phenolic moiety.[1][2] Understanding its dissociation constants (pKa) is critical for predicting its behavior in biological matrices, optimizing extraction protocols, and designing downstream synthetic pathways (e.g., for fluorescent dyes or pharmaceutical intermediates).[1][3]
Analysis of the substituent effects indicates the molecule exhibits two distinct ionization events:[2]
-
Basic pKa (
): Protonation of the dimethylamino group.[1][2] -
Acidic pKa (
): Deprotonation of the phenolic hydroxyl group.[1][2]
At physiological pH (7.4), the molecule exists primarily in its neutral (uncharged) state, distinguishing it from zwitterionic isomers.[1][2]
Molecular Architecture & Ionization Sites[1][2]
To accurately predict the pKa values, we must analyze the electronic environment of the two ionizable centers.[1][2]
Structural Analysis[1][2]
-
Substituent 1 (Position 2): Methoxy group (-OMe).[1][2] This is an ortho substituent relative to the phenol.[1][2]
-
Substituent 2 (Position 5): Dimethylamino group (-N(CH
) ).[1][2] relative to the phenol, this is a meta substituent.[1][2] Relative to the amine, the methoxy is para and the hydroxyl is meta.[1][2]
Electronic Effects (Hammett Analysis)
The pKa values are estimated using the Hammett equation:
| Ionizable Group | Parent Molecule | Parent pKa | Substituent Effects | Calculated pKa |
| Tertiary Amine | N,N-Dimethylaniline | 5.15 | Para-OMe: Strong electron donor ( | ~5.60 |
| Phenol | Phenol | 9.99 | Ortho-OMe: Negligible effect (Guaiacol pKa | ~10.32 |
Note on Causality: The para-methoxy group significantly boosts the basicity of the amine via resonance donation, pushing the pKa from 5.15 to ~5.[1][2]6. Conversely, the meta-dimethylamino group has a minimal effect on the phenol's acidity because its resonance electrons cannot delocalize onto the phenolate oxygen.[1][2]
Ionization Microspecies & pH Distribution[1]
Unlike amino acids which form zwitterions, 5-(Dimethylamino)-2-methoxyphenol follows a Cation
Diagram: Ionization Pathway
The following logic diagram illustrates the dominant species across the pH scale.
Implications for Drug Development[1]
-
Lipophilicity (LogD): The LogD will be highest in the pH range of 6.0–10.0, where the neutral species dominates.[2] This window is optimal for membrane permeability and solvent extraction (e.g., into dichloromethane).[1][2]
-
Solubility: Solubility will be minimal at pH 7.4 (neutral form) and maximal at pH < 4 (cationic) or pH > 11 (anionic).[1][2]
Experimental Methodologies
For validation, the following protocols are recommended. These are self-validating systems designed to minimize error from impurities or carbonate contamination.[1][2]
Potentiometric Titration (Gold Standard)
This method is preferred for its precision (
Protocol:
-
Preparation: Dissolve 5 mg of the compound in 10 mL of degassed 0.15 M KCl (ionic strength adjustor). If solubility is poor, use a co-solvent (methanol/water 20:80) and extrapolate to 0% organic using the Yasuda-Shedlovsky plot.[1][2]
-
Acidification: Lower pH to ~2.5 using 0.1 M HCl to fully protonate the amine.
-
Titration: Titrate with carbonate-free 0.1 M KOH under inert gas (
or ) to prevent absorption. -
Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot (
) to identify pKa values at and .[1][2]
UV-Metric Spectrophotometry (Low Solubility)
If the compound precipitates near pH 7, UV-metric titration is superior as it requires lower concentrations (
Workflow Logic:
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1][2]
-
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] IUPAC Chemical Data Series.[1][2] [2]
-
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[1][2] IUPAC Chemical Data Series No.[1][2] 23.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Standard text for potentiometric titration protocols).
-
PubChem Compound Summary. 3-Dimethylaminophenol (Analog Data). National Center for Biotechnology Information.[1][2]
potential toxicity and safety data for 5-(Dimethylamino)-2-methoxyphenol
An In-Depth Technical Guide on the Potential Toxicity and Safety Data for 5-(Dimethylamino)-2-methoxyphenol
Executive Summary
For drug development professionals and toxicologists, the structural evaluation of early-stage pharmacophores is critical for predicting attrition risks. 5-(Dimethylamino)-2-methoxyphenol presents a highly specific structural alert profile. While it offers versatile electronic properties for target binding, its functional groups—a dimethylamino moiety and an ortho-methoxyphenol (guaiacol) core—harbor significant metabolic liabilities.
This whitepaper synthesizes the mechanistic pathways of toxicity for 5-(Dimethylamino)-2-methoxyphenol by extrapolating from well-characterized structural analogs. It details the causality behind its potential hepatotoxicity, nephrotoxicity, and hematotoxicity, and provides self-validating experimental protocols to empirically quantify these risks during preclinical development.
Structural Liability and Bioactivation Mechanisms
The toxicity of 5-(Dimethylamino)-2-methoxyphenol is not primarily driven by the parent compound, but rather by its biotransformation into highly reactive electrophilic intermediates. The molecule contains two primary sites of metabolic vulnerability:
-
The Dimethylamino Group: Tertiary amines undergo sequential oxidative N-demethylation catalyzed by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2D6) to yield secondary and primary aminophenols. Aminophenols are notorious for their oxidation into highly reactive quinone imines . This mechanism is identical to the bioactivation of acetaminophen (APAP) into N-acetyl-p-benzoquinone imine (NAPQI), which rapidly depletes intracellular glutathione (GSH) and covalently binds to hepatic proteins, inducing necrosis [1].
-
The Methoxy Group: The methoxy group situated ortho to the phenolic hydroxyl can undergo O-demethylation via CYP2E1 and CYP1A2. This reaction generates a substituted catechol (1,2-benzenediol derivative). Catechols are highly susceptible to auto-oxidation or enzymatic oxidation into ortho-quinones , which act as potent Michael acceptors that alkylate DNA and proteins, a pathway similarly observed in the bioactivation of the carcinogen o-anisidine[3].
Proposed CYP450-Mediated Bioactivation Pathways of 5-(Dimethylamino)-2-methoxyphenol.
Target Organ Toxicity Profiles
Based on the functional group liabilities, the following organ-specific toxicities must be anticipated and screened for:
A. Hematotoxicity (Methemoglobinemia)
The intact dimethylaminophenol moiety is a potent inducer of methemoglobinemia. Structural analogs like 4-dimethylaminophenol (4-DMAP) directly oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state. While 4-DMAP is utilized as a rapid-acting cyanide antidote, its administration is severely limited by its propensity to cause Heinz body hemolytic anemia and reticulocytosis [2]. 5-(Dimethylamino)-2-methoxyphenol is expected to exhibit similar rapid-onset hematotoxicity in systemic circulation.
B. Hepatotoxicity and Nephrotoxicity
Hepatic parenchymal cells are the primary site of CYP-mediated bioactivation. If the rate of quinone imine formation exceeds the hepatic GSH synthesis rate, covalent binding to mitochondrial proteins occurs, leading to oxidative stress and centrilobular necrosis. Furthermore, a CYP-independent mechanism of toxicity involving direct p-aminophenol accumulation can drive severe renal proximal tubule injury, particularly at high local concentrations [1].
Quantitative Toxicity Extrapolations
To guide dose-range finding (DRF) studies, the following table synthesizes quantitative safety thresholds derived from closely related structural analogs.
| Analog Compound | Structural Similarity | Primary Toxicity Endpoint | Quantitative Threshold / LD50 |
| 4-Dimethylaminophenol (4-DMAP) | Dimethylamino-phenol core | Methemoglobinemia / Hemolysis | Intravenous LD50: 70 mg/kg (mice); Induces 35% MetHb at 3 mg/kg [2]. |
| Acetaminophen (APAP) | Aminophenol core | Hepatotoxicity (GSH Depletion) | CYP-dependent toxicity at <5 mM; CYP-independent toxicity at >5 mM [1]. |
| o-Anisidine | Methoxy-aniline core | Nephrotoxicity / Carcinogenicity | Oral LD50: 1400 mg/kg (rat); Classified as Group 2B Carcinogen [3]. |
Experimental Protocols for Safety Validation
To empirically validate the safety profile of 5-(Dimethylamino)-2-methoxyphenol, researchers must employ self-validating assay systems. The following protocols are designed to isolate specific mechanisms of toxicity while embedding internal controls to ensure data integrity.
Protocol 1: High-Throughput CYP450 Bioactivation and GSH Trapping Assay
Causality & Rationale: Reactive electrophiles (quinone imines/ortho-quinones) are transient and cannot be measured directly. By introducing excess Glutathione (GSH)—a "soft" nucleophile—we can trap these "hard" electrophiles to form stable, quantifiable thioether conjugates. Self-Validation: The system uses 1-Aminobenzotriazole (1-ABT), a pan-specific mechanism-based CYP inhibitor [4], to definitively prove that adduct formation is enzymatically driven rather than a result of spontaneous auto-oxidation.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM GSH, and 10 µM of 5-(Dimethylamino)-2-methoxyphenol.
-
Control Arms:
-
Positive Control: 10 µM Acetaminophen (known NAPQI-GSH former).
-
Negative Control (Enzyme Inhibition): Pre-incubate HLM with 1 mM 1-ABT for 15 minutes prior to adding the test compound [4].
-
-
Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C in a shaking water bath.
-
Quenching: At time points 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) to identify and quantify reactive metabolite conjugates.
Experimental Workflow for Reactive Metabolite Trapping and Quantification.
Protocol 2: In Vitro Methemoglobinemia Assessment
Causality & Rationale: The dimethylaminophenol structure can directly oxidize hemoglobin. Measuring the shift in the Soret band absorbance allows for the precise quantification of functional hemoglobin converting to methemoglobin. Self-Validation: The assay utilizes sodium nitrite as a positive control for rapid oxidation, and measures absorbance at an isobestic point to confirm that total hemoglobin concentration remains constant, ruling out artifactual precipitation.
Step-by-Step Methodology:
-
Erythrocyte Isolation: Obtain fresh human whole blood (collected in EDTA tubes). Centrifuge at 2,000 x g for 10 minutes. Discard plasma and buffy coat. Wash erythrocytes three times with isotonic PBS (pH 7.4).
-
Lysate Preparation: Lyse the erythrocytes in 4 volumes of hypotonic buffer (5 mM phosphate, pH 7.4). Centrifuge at 10,000 x g to remove cell debris. Adjust the hemoglobin concentration to ~100 µM using PBS.
-
Dosing: Aliquot the hemoglobin solution into a 96-well plate. Add 5-(Dimethylamino)-2-methoxyphenol at varying concentrations (1 µM to 100 µM).
-
Positive Control: 100 µM Sodium Nitrite (NaNO2).
-
Vehicle Control: 0.1% DMSO in PBS.
-
-
Spectrophotometric Reading: Incubate at 37°C. Read absorbance at 630 nm (peak for MetHb) and 577 nm (peak for OxyHb) at 10-minute intervals for 1 hour.
-
Calculation: Calculate the percentage of MetHb using the Evelyn-Malloy method, verifying against the isobestic point at 523 nm to ensure total hemoglobin conservation.
Risk Mitigation and Structural Optimization Strategies
If 5-(Dimethylamino)-2-methoxyphenol is a required pharmacophore for target engagement, medicinal chemists must employ strategies to mitigate its toxicity:
-
Steric Hindrance: Introduce bulky alkyl groups adjacent to the dimethylamino or methoxy groups to sterically block CYP450 access, thereby reducing the rate of N- or O-demethylation.
-
Fluorination: Substitute the aromatic protons ortho/para to the phenol/amine groups with fluorine atoms. Fluorine is highly electronegative and forms a strong C-F bond, preventing CYP-mediated aromatic hydroxylation and subsequent quinone formation.
-
Prodrug Approaches: If the compound is rapidly cleared or highly toxic in the GI tract, formulate it as an ester prodrug to alter its absorption kinetics and first-pass metabolism profile.
References
-
A Cytochrome P450–Independent Mechanism of Acetaminophen-Induced Injury in Cultured Mouse Hepatocytes. National Center for Biotechnology Information (PMC).[Link]
-
The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables. PubMed.[Link]
-
Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. National Center for Biotechnology Information (PMC).[Link]
-
1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Hilaris Publisher.[Link]
Precision Functionalization & Therapeutic Potential of 5-Substituted-2-Methoxyphenols
The following technical guide provides an in-depth review of 5-substituted-2-methoxyphenol compounds, focusing on the synthetic challenges of accessing this specific regiochemical space and its emerging pharmacological significance.
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The 2-methoxyphenol (guaiacol) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for vanilloids, expectorants, and antioxidants. However, the vast majority of literature and commercial applications focus on 4-substituted derivatives (e.g., Eugenol, Vanillin) or O-alkylated products (e.g., Guaifenesin).
The 5-substituted-2-methoxyphenol motif remains underutilized, primarily due to synthetic inaccessibility governed by standard electrophilic aromatic substitution (SEAr) rules. This guide addresses the "5-Position Paradox," delineating the electronic masking strategies required to access this position and reviewing the unique biological profiles—specifically antioxidant potency and COX-2 selectivity—that distinguish 5-substituted analogues from their 4-substituted counterparts.
Structural Identity & The Regioselectivity Paradox
To understand the synthetic challenge, one must analyze the electronic directing effects on the guaiacol ring.
Numbering and Electronic Landscape
In 2-methoxyphenol:
-
C1 (-OH): Strong activator, ortho/para director.
-
C2 (-OMe): Moderate activator, ortho/para director.
The Directing Conflict
In a standard SEAr reaction (e.g., bromination, Friedel-Crafts):
-
The -OH group dominates the directing effect.
-
Preferred Sites: C4 (para to OH) and C6 (ortho to OH).
-
The 5-Position: This site is meta to the strong -OH activator. Consequently, direct functionalization at C5 is electronically disfavored and rarely observed as a major product.
Implication: Accessing the 5-position requires "switching off" the -OH directing power to allow the -OMe group (which is para to C5) to take control.
Strategic Synthesis: Overcoming the Electronic Barrier
Two primary strategies have emerged to bypass the inherent regioselectivity of guaiacol: Electronic Deactivation (The Mesyl Route) and De Novo Ring Construction (The Oxidopyrylium Route) .
Strategy A: The Mesyl Switch (Deactivation-Activation)
This method, pioneered by Desmurs et al., utilizes a transient protecting group to invert the electronic landscape.
-
Masking: The phenol is converted to a mesylate (Ms).[1][2] The -OMs group is electron-withdrawing and deactivating.
-
Directing: The -OMe group (C2) becomes the strongest activator on the ring.
-
Substitution: Electrophiles attack para to the -OMe group, which is C5 .
-
Unmasking: Hydrolysis restores the phenol.
Strategy B: Oxidopyrylium Cycloaddition
A more recent approach involves constructing the phenol ring from acyclic precursors. Maltol-derived oxidopyrylium cycloadducts undergo acid-mediated ring contraction (using BCl₃) to yield 2-methoxy-5-arylphenols directly, completely avoiding SEAr constraints.
Visualization of Synthetic Logic
The following diagram illustrates the divergence between standard SEAr and the targeted 5-substitution strategies.
Caption: Divergent synthetic pathways. Standard SEAr yields 4/6-isomers, while Mesyl-protection or Maltol rearrangement selectively yields the 5-isomer.
Detailed Experimental Protocol
Target: Synthesis of 5-Aminomethyl-2-methoxyphenol (via Mesyl Strategy) Context: This compound is a versatile intermediate for creating 5-substituted vanilloid analogues.
Phase 1: Electronic Deactivation (Mesylation)
-
Reagents: Guaiacol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM.
-
Procedure:
-
Dissolve guaiacol in dry DCM at 0°C.
-
Add TEA, followed by dropwise addition of MsCl.
-
Stir at RT for 4 hours.
-
Validation: TLC should show complete disappearance of the starting phenol (lower Rf) and appearance of the mesylate (higher Rf).
-
Workup: Wash with 1N HCl, brine, dry over Na₂SO₄.
-
Phase 2: Regioselective Amidomethylation (The Critical Step)
Note: This step exploits the Tscherniac-Einhorn reaction logic tailored for the deactivated ring.
-
Reagents: Mesyl-guaiacol (from Phase 1), N-(Hydroxymethyl)acetamide (1.2 eq), H₂SO₄ (conc.), Acetic Acid.
-
Procedure:
-
Dissolve mesyl-guaiacol and N-(hydroxymethyl)acetamide in acetic acid.
-
Cool to 0-5°C.
-
Slowly add H₂SO₄ (catalytic to stoichiometric depending on reactivity).
-
Stir at RT for 24 hours.
-
Mechanism: The electrophilic iminium ion attacks the position para to the methoxy group (C5). The mesylate at C1 prevents ortho-attack.
-
-
Yield: Expect ~70-75% of the 5-acetamidomethyl intermediate.
Phase 3: Deprotection
-
Reagents: NaOH (aq, 10%), Ethanol.
-
Procedure: Reflux the intermediate in ethanolic NaOH for 6 hours. This cleaves both the mesyl ester and the acetamide (if harsh enough) or requires a two-step hydrolysis (acidic then basic) to yield the free amine.
Pharmacological Profile & Applications[3][4]
The 5-substituted motif offers distinct biological properties compared to the canonical 4-substituted vanilloids.
Comparative Biological Activity
| Feature | 4-Substituted (e.g., Eugenol) | 5-Substituted (Target) | Mechanism Note |
| Antioxidant Potency | High | Moderate to High | 5-substitution alters the electron density of the OH bond, potentially tuning H-atom transfer (HAT) rates. |
| Metabolic Stability | Low (Rapid conjugation at C4) | Enhanced | Blockage of the C5 metabolic soft spot (often a site of hydroxylation in 4-sub analogues). |
| COX-2 Selectivity | Moderate | High | 5-aryl derivatives (e.g., from Maltol route) show enhanced docking in the COX-2 hydrophobic pocket. |
| Lignin Relevance | Major pyrolysis product | Minor pyrolysis product | Presence in bio-oils suggests under-explored utility in renewable feedstock valorization. |
Key Therapeutic Areas
-
Neuroprotection: 5-methoxyindole carboxylic acid hydrazones (structurally related) have shown promise in scavenging superoxide anions without triggering pro-oxidant effects.[3]
-
Anti-inflammatory: 5-substituted guaiacols act as selective COX-2 inhibitors. The steric bulk at C5 appears to improve selectivity over COX-1 compared to smaller 4-substituted analogues.
References
-
Bejcek, L. P., & Murelli, R. P. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.[4] Chemical Communications, 56(21). Link
-
Bensel, N., Pevere, V., Desmurs, J. R., & Mioskowski, C. (2002). Mesyl guaiacol: a versatile intermediate for the synthesis of 5-aminomethyl guaiacol and related compounds.[2] Tetrahedron Letters, 43(23), 4241-4243. Link
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.[5] In Vivo, 21(2), 181-188.[5] Link
-
Klisic, A., et al. (2021). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Reductive Amination Protocol for 5-Amino-2-methoxyphenol
Introduction & Mechanistic Rationale
The synthesis of secondary and tertiary amines is a cornerstone of modern drug development. For electron-rich aromatic amines such as 5-amino-2-methoxyphenol , reductive amination offers a highly controlled pathway to N-alkylation without the risk of over-alkylation typically associated with direct alkyl halides[1].
Structurally, 5-amino-2-methoxyphenol possesses an amino group positioned para to a strongly electron-donating methoxy group and meta to a hydroxyl group. This specific electronic configuration makes the primary amine an exceptionally strong nucleophile, facilitating rapid condensation with aldehydes or ketones. However, this same electron density renders the aromatic ring highly susceptible to aerobic oxidation, often leading to the formation of dark, polymeric p-benzoquinone imine byproducts.
To navigate these structural challenges, this protocol utilizes Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . As established by Abdel-Magid et al., STAB is the gold-standard reagent for this transformation due to its mild nature, high chemoselectivity for iminium ions over parent carbonyls, and its ability to function efficiently in weakly acidic environments without generating the toxic cyanide byproducts associated with sodium cyanoborohydride[2].
Mechanistic Workflow
The reaction proceeds via a cascade of nucleophilic addition, dehydration, and targeted hydride transfer. The logical flow of this transformation is visualized below.
Fig 1. Mechanistic workflow of the reductive amination of 5-amino-2-methoxyphenol.
Experimental Design & Causality (E-E-A-T)
To ensure a self-validating and robust system, the following experimental choices have been engineered into the protocol:
-
Atmospheric Control (Causality): Because 5-amino-2-methoxyphenol oxidizes rapidly in the presence of atmospheric oxygen, the entire protocol must be executed under strict Argon or Nitrogen inertion. Degassing the solvent prior to use prevents premature degradation of the starting material.
-
Solvent Selection (Experience): 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) or Methanol. STAB exhibits optimal solubility and stability in DCE, and the reaction kinetics are demonstrably faster and cleaner in this medium[2].
-
Stepwise Kinetic Control (Expertise): While direct reductive amination (mixing all reagents simultaneously) is common, this protocol employs a stepwise addition. By allowing the amine and aldehyde to stir with acetic acid for 30 minutes prior to STAB addition, we kinetically favor complete iminium ion formation. This completely suppresses the competitive side-reaction of STAB reducing the starting aldehyde into a primary alcohol[1].
-
Self-Validation (Trustworthiness): The reaction incorporates visual and chromatographic validation points. The starting mixture should remain pale yellow/brown; a rapid shift to black indicates an oxygen leak. Furthermore, the quenching step with NaHCO₃ provides visual confirmation of active STAB destruction via controlled effervescence (H₂ gas release).
Quantitative Reaction Parameters
The following table outlines the standardized stoichiometry for a 10 mmol scale reaction using a representative aliphatic or aromatic aldehyde.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| 5-Amino-2-methoxyphenol | 139.15 | 1.00 | 1.39 g | Nucleophile (Limiting Reagent) |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.05 | 1.11 g (~1.07 mL) | Electrophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.50 | 3.18 g | Chemoselective Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (~0.57 mL) | Brønsted Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40.0 mL | Solvent (0.25 M Concentration) |
Step-by-Step Methodology
Phase 1: Preparation & Imine Pre-formation
-
Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar. Seal with a rubber septum and purge the vessel with Argon for 5 minutes.
-
Substrate Dissolution: Quickly transfer 5-amino-2-methoxyphenol (1.39 g, 10.0 mmol) into the flask. Re-seal and purge with Argon. Inject anhydrous, degassed 1,2-dichloroethane (40 mL) via syringe and stir until fully dissolved.
-
In-Process Control (IPC): The solution should appear pale yellow to light brown.
-
-
Catalysis & Condensation: Inject the aldehyde (10.5 mmol) followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol).
-
Incubation: Stir the mixture at room temperature (20–25 °C) for 30 minutes under Argon to allow the carbinolamine to dehydrate into the activated iminium ion.
Phase 2: Hydride Reduction
-
Reagent Addition: Briefly remove the Argon inlet and add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over a 10-minute window.
-
Causality: Portion-wise addition mitigates the mild exotherm and prevents localized over-concentration of hydride, ensuring smooth conversion.
-
-
Reaction Maturation: Re-seal the flask, re-establish the Argon line, and stir vigorously for 4 to 12 hours.
-
Chromatographic Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1). The highly conjugated starting amine is strongly UV-active. The target secondary amine will typically exhibit a higher
value (due to the masking of the primary amine's hydrogen bonding capacity) and will stain uniquely with ninhydrin.
Phase 3: Quenching & Workup
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Quenching: Carefully add saturated aqueous NaHCO₃ (25 mL) dropwise via an addition funnel or syringe.
-
Causality: The basic aqueous solution neutralizes the acetic acid catalyst and hydrolyzes any unreacted STAB. Caution: Vigorous effervescence (H₂ gas) will occur.
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 2 × 20 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine, 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Isolation
-
Purification: Purify the crude residue via flash column chromatography using a silica gel stationary phase and a gradient mobile phase (e.g., 10% to 40% EtOAc in Hexanes) to isolate the pure alkylated 5-amino-2-methoxyphenol derivative.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Available at:[Link]
Sources
Application Note: High-Fidelity N-Methylation of Aminophenols via the Eschweiler-Clarke Protocol
Abstract & Strategic Relevance
The selective
This guide provides an optimized protocol for the
Mechanistic Principles & Chemoselectivity
The Eschweiler-Clarke reaction relies on the in situ formation of an iminium ion, followed by an irreversible hydride transfer from the formate anion.
Why This Protocol Works for Aminophenols
-
Self-Limiting Alkylation: The reaction stops at the tertiary amine.[1] Quaternization is mechanistically impossible because the tertiary amine lacks the N-H proton required to form the intermediate iminium ion.[1]
-
Chemoselectivity: Under the acidic conditions (formic acid solvent), the phenol group remains protonated (
), significantly reducing its nucleophilicity and preventing competitive -methylation. -
Driving Force: The irreversible evolution of
drives the equilibrium forward.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion of a primary aminophenol to a tertiary
Figure 1: The mechanism proceeds via iminium ion formation followed by formate-mediated reduction.[2][3] The loss of CO2 renders the step irreversible.[1]
Critical Experimental Parameters
To avoid "tar" formation (polymerized phenolic oxidation products), strict adherence to stoichiometry and temperature profiles is required.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (HCHO) | 2.2 – 2.5 equiv. | Slight excess ensures complete conversion to tertiary amine; large excess promotes polymerization. |
| Stoichiometry (HCOOH) | 4.0 – 5.0 equiv. | Acts as both hydride source and solvent. High concentration maintains acidic pH to protect the phenol. |
| Temperature | Reflux (~100°C) | Essential for |
| Atmosphere | Nitrogen ( | Critical. Phenols are susceptible to aerobic oxidation at high temperatures. |
| Addition Rate | Slow stream | Prevents accumulation of unreacted formaldehyde, which can cross-link phenols. |
Detailed Protocol: -Dimethylation of m-Aminophenol
Target: Synthesis of 3-(Dimethylamino)phenol (CAS: 99-07-0).[4] Scale: 50 mmol (approx. 5.5 g of starting material).
Reagents & Equipment[5]
-
m-Aminophenol (MW 109.13 g/mol ): 5.46 g
-
Formic Acid (98%): 10 mL (~5 equiv.)
-
Formaldehyde (37% aq.[5] solution): 9.0 mL (~2.4 equiv.)
-
Sodium Hydroxide (NaOH): 10% aq.[4] solution
-
Solvent: Toluene or Dichloromethane (DCM) for extraction
-
Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Magnetic Stirrer, Oil Bath.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Inerting: Flush the RBF with nitrogen for 5 minutes.
-
Solubilization: Add m-aminophenol (5.46 g) and Formic Acid (10 mL) to the flask. Stir gently.
-
Note: The reaction is exothermic; the amine will dissolve to form the formate salt. If the exotherm is violent, cool slightly in an ice bath, but ensure the mixture remains liquid.
-
-
Heating: Equip the reflux condenser. Heat the mixture to 80°C (internal temperature).
Phase 2: Reductive Methylation
-
Addition: Add the Formaldehyde solution (9.0 mL) dropwise over 15–20 minutes.
-
Observation: Gas evolution (
) will begin. Do not rush this step.
-
-
Reflux: Once addition is complete, increase bath temperature to bring the mixture to a gentle reflux (~100°C).
-
Duration: Maintain reflux for 4 to 6 hours .
-
Endpoint: Evolution of gas bubbles (
) ceases. TLC (Mobile phase: 5% MeOH in DCM) should show disappearance of the primary amine spot ( ) and appearance of the tertiary amine ( ).
-
Phase 3: Workup & Purification[6]
-
Quench: Cool the reaction mixture to room temperature.
-
Basification (Critical): Transfer the mixture to a beaker containing crushed ice. Slowly add 10% NaOH with stirring until pH 8–9 is reached.
-
Chemistry: This converts the ammonium formate salt back to the free amine. The solution may turn cloudy as the product precipitates or oils out.
-
-
Extraction: Extract the aqueous layer with Toluene (
mL).-
Why Toluene? It is excellent for aromatic amines and leaves behind more polar impurities compared to DCM.
-
-
Washing: Wash the combined organic layers with Brine (
mL). Dry over anhydrous . -
Isolation: Filter and concentrate under reduced pressure (Rotovap).
-
Final Purification:
-
Solid: Recrystallize from Ethanol/Water or Hexane.
-
Oil: Vacuum distillation (bp ~160°C at 10 mmHg).
-
Quality Control & Troubleshooting
Expected Analytical Data
-
Appearance: Off-white to pale grey crystals (if pure). Dark brown indicates oxidation.
-
1H NMR (
):-
2.90 ppm (s, 6H,
) – Diagnostic Peak - 6.0–7.2 ppm (m, 4H, Aromatic)
-
~5-6 ppm (s, 1H,
, broad)
-
2.90 ppm (s, 6H,
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Dark/Black Product | Phenolic oxidation | Ensure strict |
| Incomplete Methylation | Reaction stopped too early | Ensure reflux continues until |
| Low Yield | Product lost in aqueous phase | The aminophenol is amphoteric. Ensure pH is exactly 8–9. If pH > 11, phenolate ( |
| Solidification in Flask | Polymerization | Formaldehyde was added too fast to a cold mixture. Ensure mixture is hot (80°C) during addition. |
References
-
Eschweiler, W. (1905).[1][7][8] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[1][7] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[7]
-
Clarke, H. T., et al. (1933).[1][8] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][8][9][10] Journal of the American Chemical Society, 55(11), 4571–4587.
-
Li, M., et al. (2012).[2] "Review of Modern Eschweiler–Clarke Methylation Reaction". Gongneng Cailiao, 43, 2338–2342.[2] (Via NIH PMC).
-
Patent CN102381993A. (2012). "Preparation method of 3-(N,N-dimethylamino)phenol". Google Patents.
-
Subramaniam, C. (2013). "Eschweiler-Clarke Reaction".[1][2][3][7][9][10][11] In: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: 5-(Dimethylamino)-2-methoxyphenol as a Versatile Pharmaceutical Intermediate
Introduction: Unveiling the Potential of a Key Synthetic Building Block
In the landscape of modern pharmaceutical synthesis, the strategic design and utilization of versatile intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 5-(Dimethylamino)-2-methoxyphenol is a substituted phenolic compound that holds significant promise as a key building block in drug discovery and development. Its unique trifunctional nature, possessing a nucleophilic phenol, a basic dimethylamino group, and a directing methoxy group, offers a rich chemical scaffold for the synthesis of a diverse array of molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential applications of 5-(Dimethylamino)-2-methoxyphenol as a pharmaceutical intermediate.
The structural motif of a methoxy- and amino-substituted benzene ring is a common feature in numerous centrally acting analgesics and other therapeutic agents. The strategic placement of the dimethylamino and hydroxyl groups in 5-(Dimethylamino)-2-methoxyphenol makes it a particularly attractive precursor for the synthesis of analogs of established drugs like Tramadol and Tapentadol. This guide will detail a robust protocol for the synthesis of this intermediate and explore its potential application in the development of novel pharmaceutical candidates.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of any chemical intermediate is crucial for its safe handling and effective use in the laboratory. While specific experimental data for 5-(Dimethylamino)-2-methoxyphenol is not extensively published, we can infer its properties and handling precautions from its likely precursor, 5-Amino-2-methoxyphenol, and general principles of chemical safety.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₉H₁₃NO₂ | Calculated |
| Molecular Weight | 167.21 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from related amino-phenols |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from structural analogs |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Safety and Handling:
The precursor, 5-Amino-2-methoxyphenol, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2] Therefore, 5-(Dimethylamino)-2-methoxyphenol should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Synthesis Protocol: N,N-Dimethylation of 5-Amino-2-methoxyphenol
The most direct and efficient route to synthesize 5-(Dimethylamino)-2-methoxyphenol is through the N,N-dimethylation of the commercially available 5-Amino-2-methoxyphenol. The Eschweiler-Clarke reaction is a well-established and reliable method for the exhaustive methylation of primary amines using formic acid and formaldehyde, which serve as the reducing agent and the methyl source, respectively.[3]
Reaction Scheme:
Caption: Synthetic route to 5-(Dimethylamino)-2-methoxyphenol.
Materials and Equipment:
-
5-Amino-2-methoxyphenol (1.0 eq)
-
Formic acid (≥95%, 5.0 eq)
-
Formaldehyde (37% solution in water, 4.0 eq)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-2-methoxyphenol (1.0 eq).
-
Addition of Reagents: Carefully add formic acid (5.0 eq) to the flask, followed by the dropwise addition of formaldehyde solution (4.0 eq). The reaction is exothermic, so addition should be controlled to maintain a manageable temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding 2 M NaOH solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(Dimethylamino)-2-methoxyphenol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Application as a Pharmaceutical Intermediate: Synthesis of a Tramadol Analog
The structural features of 5-(Dimethylamino)-2-methoxyphenol make it an ideal starting material for the synthesis of analogs of the centrally acting analgesic, Tramadol. The following proposed synthetic scheme illustrates how this intermediate can be utilized in a multi-step synthesis to generate a novel Tramadol analog. The key step involves a Grignard reaction, a powerful carbon-carbon bond-forming reaction, which is a common strategy in the synthesis of Tramadol and its derivatives.[4][5][6]
Proposed Synthetic Scheme:
Caption: Proposed synthetic route for a Tramadol analog.
Rationale and Key Steps:
-
Protection of the Phenolic Hydroxyl Group: To prevent the acidic proton of the phenol from interfering with the Grignard reagent formation, the hydroxyl group is first protected. A common protecting group for phenols is the methoxymethyl (MOM) ether, which can be introduced using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Aromatic Bromination: The protected phenol is then subjected to electrophilic aromatic bromination. The methoxy and protected hydroxyl groups are ortho-, para-directing, and the bulky protecting group on the hydroxyl may favor bromination at the position para to the methoxy group. N-Bromosuccinimide (NBS) is a common reagent for this transformation.
-
Grignard Reagent Formation: The resulting aryl bromide is then treated with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.
-
Grignard Reaction with Mannich Base: The freshly prepared Grignard reagent is then reacted with 2-(dimethylaminomethyl)cyclohexanone, a common precursor in Tramadol synthesis.[4][6] This reaction forms the tertiary alcohol and installs the cyclohexyl ring.
-
Deprotection (if necessary): If a protecting group was used, a final deprotection step would be required to yield the free phenol of the Tramadol analog.
This proposed pathway highlights the utility of 5-(Dimethylamino)-2-methoxyphenol as a scaffold for generating novel compounds with potential analgesic properties. The modularity of this synthesis allows for further derivatization to explore structure-activity relationships.
Conclusion
5-(Dimethylamino)-2-methoxyphenol is a valuable and versatile pharmaceutical intermediate with significant potential for the synthesis of novel drug candidates. The synthetic protocol detailed herein provides a reliable method for its preparation in the laboratory. The proposed application in the synthesis of a Tramadol analog underscores its utility in the development of new therapeutics, particularly in the area of pain management. As with all chemical research, adherence to strict safety protocols is essential for the successful and safe implementation of these procedures.
References
- Thermo Fisher Scientific. (2023).
- Sigma-Aldrich. (2023). 5-Amino-2-methoxyphenol Product Page.
- MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
- BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxyphenyl)dimethylamine.
- BenchChem. (2025). An In-depth Technical Guide to Cnk5SS3A5Q (Tramadol).
- QuickCompany. (2011).
- ResearchGate. (2014). Synthesis of Tramadol and Analogous.
- Google Patents. (2013). Synthesis method of tapentadol.
- Master Organic Chemistry. (2017).
- Justia Patents. (2014).
- JOCPR. (2012). Synthesis of related substances of Tramadol hydrochloride, analgesic drug.
- New Drug Approvals. (2015). TRAMADOL.
Sources
Application Note: Scalable Synthesis of 5-(Dimethylamino)-2-methoxyphenol
Executive Summary & Strategic Analysis
The synthesis of 5-(Dimethylamino)-2-methoxyphenol (Target Molecule) presents a classic regioselectivity challenge in aromatic substitution. Direct functionalization of the commercially available scaffold, Guaiacol (2-methoxyphenol), typically yields the 4-isomer due to the strong para-directing influence of the hydroxyl group.
To access the 5-isomer scalably and economically, we must invert the electronic directing effects. This protocol details a 5-step linear synthesis that utilizes an "Acetylate-Nitrate-Hydrolyze" strategy to selectively install the nitrogen functionality meta to the phenol and para to the methoxy group. This route avoids expensive chromatographic separations and utilizes standard industrial unit operations (hydrogenation, crystallization).
Key Process Advantages
-
Regiocontrol: >95% selectivity for the 5-position via steric and electronic manipulation.
-
Scalability: Avoids column chromatography; purification relies on crystallization and extraction.
-
Safety: Incorporates continuous flow parameters for the exothermic nitration step.
Retrosynthetic Logic & Pathway Visualization
The core logic relies on masking the phenol as an acetate ester. The acetoxy group (-OAc) is a weaker activator than the methoxy group (-OMe). Consequently, in Guaiacol Acetate , the -OMe group dictates the substitution pattern, directing the electrophile to its para position (Position 5).
Reaction Pathway (Graphviz)
Figure 1: Strategic pathway utilizing the acetate protecting group to switch regioselectivity from the 4-position to the 5-position.[1]
Detailed Experimental Protocols
Step 1: Acetylation of Guaiacol (Regio-Switch Setup)
Objective: Mask the strong -OH director to allow the -OMe group to control regioselectivity.
-
Reagents: Guaiacol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (0.1 eq, catalyst), Toluene (Solvent).
-
Procedure:
-
Charge Guaiacol and Toluene (5 vol) into a reactor.
-
Add Pyridine catalyst.
-
Add Acetic Anhydride dropwise at 20-30°C (Exothermic).
-
Heat to 60°C for 2 hours.
-
Workup: Wash with water to remove acetic acid/pyridine. Distill Toluene or use the organic layer directly if compatible with Step 2 solvent.
-
-
Yield: ~98% (Quantitative).
Step 2: Regioselective Nitration (Critical Step)
Objective: Install the nitro group at position 5.[1][2][3]
-
Mechanism: The -OMe group directs para (position 5). The -OAc group directs ortho/para (positions 2, 4, 6). Position 5 is electronically favored by the stronger -OMe activator and sterically accessible.
Method A: Batch Protocol (Lab Scale)
-
Dissolve Guaiacol Acetate in Acetic Anhydride (3 vol). Cool to 0°C.
-
Add Fuming HNO3 (1.1 eq) dropwise, maintaining temp < 10°C. Caution: Strong Exotherm.
-
Stir at 0-5°C for 2 hours.
-
Quench onto ice water. The product, 2-methoxy-5-nitrophenyl acetate , typically precipitates as a solid.
-
Filtration and recrystallization from Ethanol.
Method B: Continuous Flow (Scalable/Safety Preferred) Reference: Adapted from continuous flow nitration protocols for similar anisole derivatives [1].
-
Feed A: Guaiacol Acetate in Dichloromethane (DCM) or Acetic Acid.
-
Feed B: 65% HNO3 / H2SO4 premix.
-
Reactor: PFA tubing coil or Silicon Carbide plate reactor.
-
Conditions: Residence time 2-5 mins at 0°C.
-
Quench: Continuous stream into NaHCO3 (aq).
-
Advantage: Precise temperature control eliminates thermal runaway risks associated with nitration.
Step 3: Hydrolysis to 2-Methoxy-5-nitrophenol
Objective: Remove the acetate mask.
-
Suspend the wet cake from Step 2 in Methanol (5 vol).
-
Add NaOH (2.0 eq, 4M aq solution).
-
Heat to 50°C for 1 hour. The solution will turn deep yellow/orange (phenolate formation).
-
Acidification: Cool to 20°C and acidify with HCl to pH 2-3.
-
The product, 2-methoxy-5-nitrophenol , precipitates. Filter and dry.[4]
-
Target Specs: Yellow solid, MP ~103-105°C.
Step 4: Catalytic Hydrogenation
Objective: Reduce nitro group to aniline.
-
Reactor: Autoclave (High Pressure).
-
Solvent: Methanol or Ethanol.
-
Catalyst: 5% Pd/C (50% water wet, 2 wt% loading).
-
Conditions: 3-5 bar H2 pressure, 25-40°C.
-
Reaction: Exothermic. Monitor H2 uptake.
-
Workup: Filter catalyst (keep wet to prevent ignition). Concentrate filtrate.
-
Product: 5-Amino-2-methoxyphenol (CAS 1687-53-2). Unstable to air oxidation (darkens over time); proceed immediately to Step 5 or store under Argon [2].
Step 5: Reductive Methylation (Final API Step)
Objective: Methylate the amine without O-methylation.
-
Reagents: 5-Amino-2-methoxyphenol, Formaldehyde (37% aq, 2.5 eq), H2, Pd/C.
-
Protocol:
-
Dissolve amine in Methanol.[5]
-
Add Formaldehyde solution. Stir 30 mins to form imine/hemiaminal species.
-
Add Pd/C catalyst.
-
Hydrogenate at 3-5 bar H2, 25°C.
-
Alternative (Chemical Reductant): Use NaBH3CN (3.0 eq) in Methanol/Acetic acid if high-pressure equipment is unavailable (less scalable due to Boron waste).
-
Purification:
-
Process Data & Specifications
Stoichiometry Table
| Reagent | Equiv.[7][8] | Role | Critical Parameter |
| Guaiacol | 1.0 | SM | Purity >99% |
| Acetic Anhydride | 1.2 | Reagent | Moisture control |
| HNO3 (Fuming) | 1.1 | Reagent | Temp < 10°C (Safety) |
| NaOH | 2.0 | Reagent | Complete hydrolysis |
| H2 / Pd/C | Cat. | Reductant | Inert atmosphere |
| Formaldehyde | 2.5 | Reagent | Excess ensures dimethylation |
Quality Control (QC) Attributes
-
Appearance: White to off-white crystalline solid (as HCl salt).
-
1H NMR (DMSO-d6):
- 3.75 (s, 3H, OMe)
- 2.80 (s, 6H, NMe2)
- 6.5 - 7.0 (m, 3H, Aromatic)
- 9.5 (s, 1H, OH - exchangeable)
-
HPLC Purity: >98.5% (Area %).
-
Major Impurity: 4-isomer (from poor regiocontrol in Step 2) - limit <0.5%.
Troubleshooting & Expert Insights
"The Regio-Leak"
If you observe >5% of the 4-nitro isomer in Step 2, the acetylation was likely incomplete, or the temperature during nitration spiked.
-
Fix: Ensure quantitative acetylation (check by TLC/GC) before nitration. Maintain nitration temp strictly <5°C.
"The Pink Product"
5-Amino-2-methoxyphenol and the final target are electron-rich phenols prone to oxidation (turning pink/brown).
-
Fix: Perform Steps 4 and 5 under strict Nitrogen/Argon blanketing. Store the final product as the Hydrochloride (HCl) salt , which is significantly more stable than the free base.
"Over-Methylation"
Risk of methylating the Phenolic oxygen (O-methylation) to form the trimethoxy analog.
-
Prevention: Reductive amination (HCHO/H2) is highly chemoselective for Nitrogen. Avoid using Methyl Iodide (MeI) or Dimethyl Sulfate, as these alkylating agents will indiscriminately alkylate the phenoxide oxygen.
References
-
Continuous Flow Nitration
-
Precursor Synthesis (5-Amino-2-methoxyphenol)
-
General Route Validation (Bloom Tech)
- Source: Bloom Tech Knowledge Base.
- Title: How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?
- Context: Validates the "Acylation -> Nitration -> Hydrolysis" route for high regioselectivity.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 7. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for 5-(Dimethylamino)-2-methoxyphenol
This Application Note is designed for researchers and process chemists working with 5-(Dimethylamino)-2-methoxyphenol , a sensitive amphoteric intermediate often utilized in the synthesis of specialized dyes, pharmaceutical metabolites, and functionalized catechols.[1][2][3][4]
Executive Summary & Chemical Profile[2][3][4][5][6][7]
5-(Dimethylamino)-2-methoxyphenol presents a unique purification challenge due to its amphoteric nature and susceptibility to oxidation .[1][2][3][4][5] The molecule contains a basic dimethylamino group (
Effective purification requires exploiting these ionizable groups while strictly excluding oxygen to prevent the formation of quinoid by-products (often observed as dark tars).[3][4] This guide prioritizes a "Switchable Polarity" extraction protocol, followed by inert-atmosphere crystallization.[1][2][3][4][5]
Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | ~167.21 g/mol | Suitable for flash chromatography.[1][3][4][5] |
| Acidity ( | ~10.0 | Deprotonates at pH > 11 (Water Soluble Anion).[2][3][4][5] |
| Basicity ( | ~5.5 (Conjugate Acid) | Protonates at pH < 4 (Water Soluble Cation).[2][3][4][5] |
| Isoelectric Region | pH 7.5 – 8.5 | Neutral Species: Maximum organic solubility.[2][3][4][5] |
| Oxidation Risk | High | Solutions turn brown/black upon air exposure.[1][2][3][4][5] |
Pre-Purification Assessment
Before initiating bulk purification, perform the following diagnostic checks to determine the impurity profile.
A. Thin Layer Chromatography (TLC) Analysis
Standard silica plates often cause "streaking" of amines.[2][3][4][5] Use the following modified mobile phase:
-
Stationary Phase: Silica Gel 60
[2][3][4][5] -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) [95 : 4 : 1][2][3][4][5]
-
Visualization: UV (254 nm) and Ninhydrin stain (Note: Tertiary amines may stain faintly; Iodine vapor is preferred for high sensitivity).[2][3][4][5]
B. Solubility Test
Dissolve 5 mg of crude material in 1 mL of the following solvents:
-
0.1 M HCl: Should dissolve completely (Protonation). Turbidity indicates neutral impurities.[2][3][4][5]
-
0.1 M NaOH: Should dissolve completely (Phenolate formation).[2][3][4][5] Turbidity indicates non-phenolic basic impurities.[2][3][4][5]
-
DCM: Should dissolve the neutral species.
Method 1: The "Switchable Polarity" Extraction (SPE)
Best For: Removal of non-amphoteric impurities (starting materials, neutral tars) from crude reaction mixtures.[2][3][4][5] Principle: This method cycles the molecule between its cationic, neutral, and anionic forms to isolate it from impurities that do not share this specific zwitterionic/amphoteric profile.[1][2][4][5]
Protocol Steps:
-
Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or DCM . (Use ~10 mL solvent per gram of crude).[2][3][4][5]
-
Acidic Wash (Removal of Neutrals/Acids): Extract the organic layer with 1.0 M HCl (
vol).[2][3][4][5]-
Chemistry: The 5-(dimethylamino)-2-methoxyphenol protonates to the ammonium salt and moves to the Aqueous Phase .[1][3][4][5]
-
Waste: The organic layer contains neutral impurities (e.g., unreacted nitro compounds, non-basic tars).[1][2][3][4][5] Discard organic layer after TLC confirmation.[1][2][3][4][5]
-
-
Organic Wash of Aqueous Phase: Wash the combined acidic aqueous layer with a small volume of fresh DCM.[1][2][3][4][5] This removes entrained neutral contaminants.[2][3][4]
-
Controlled Basification (The Critical Step): Cool the acidic aqueous phase to 0°C. Slowly add Saturated Sodium Bicarbonate (
) or 2 M NaOH dropwise.[2][3][4][5] -
Final Extraction: Extract the cloudy aqueous mixture (pH 8.5) with DCM (
).[2][3][4][5] -
Drying & Concentration: Dry combined organics over Anhydrous
. Filter and concentrate under reduced pressure (keep bath < 40°C to minimize thermal oxidation).
Visualization of SPE Workflow
Figure 1: Acid-Base "Switchable Polarity" Extraction workflow for amphoteric aminophenols.
Method 2: Inert Atmosphere Recrystallization
Best For: High-purity requirements (>99%) typically needed for analytical standards or biological assays.[3][4][5]
Solvent System:
Protocol:
-
Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.[1][2][3][4][5] This is critical to prevent oxidation (browning) during heating.[2][3][4]
-
Dissolution: Dissolve the semi-pure solid (from Method 1) in the minimum amount of boiling Ethanol under an inert atmosphere.
-
Precipitation: Remove from heat. Add n-Heptane dropwise until a faint turbidity persists.[1][2][3][4][5]
-
Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.
-
Filtration: Filter the crystals rapidly under a blanket of Argon. Wash with cold Heptane.[2][3][4]
Method 3: Flash Chromatography (Adsorption)
Best For: Separating close-running structural isomers or mono-methylated impurities.[1][3][4][5]
Stationary Phase Selection:
-
Option A (Recommended): Neutral Alumina. Alumina is less acidic than silica and minimizes irreversible binding of the amine.[2][3][4][5]
-
Option B: Amine-Deactivated Silica. Slurry standard silica gel in Hexane containing 1% Triethylamine (TEA) before packing the column.[3][4][5]
Mobile Phase Gradient:
-
Gradient: 0%
5% Methanol in DCM.[2][3][4][5] -
Tip: If using Option B, maintain 0.5% TEA in the mobile phase throughout the run to prevent tailing.[1][2][4][5]
Quality Control & Storage
QC Parameters
| Test | Method | Acceptance Criteria |
| Identity | Integration of N-Me protons (~2.8 ppm, 6H) vs O-Me (~3.7 ppm, 3H). | |
| Purity | HPLC (C18 Column) | >98% Area. Buffer: 0.1% Ammonium Formate (pH 8) or 0.1% TFA (Acidic).[2][3][4][5] |
| Oxidation | Visual Inspection | Off-white to pale beige solid.[1][2][3][4][5] Dark brown/black indicates quinone formation.[1][2][3][4][5] |
Storage Protocol
-
Temperature: -20°C is recommended for long-term stability.[1][2][3][4][5]
-
Container: Amber glass vials (light sensitive).
References
-
Synthesis of Aminophenol Derivatives
-
Purification of Amphoteric Compounds
-
Chemical Properties of Guaiacol Derivatives
-
Handling of Air-Sensitive Amines
Sources
- 1. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 2. Showing Compound 2-Methoxyphenol (FDB011885) - FooDB [foodb.ca]
- 3. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 5-[2-(Dimethylamino)ethyl]-2,3-dimethoxyphenol | C12H19NO3 | CID 57478611 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-(Dimethylamino)-2-methoxyphenol as a building block for heterocycles
Application Note: 5-(Dimethylamino)-2-methoxyphenol as a Privileged Scaffold for Heterocycle Synthesis
Part 1: Executive Summary & Chemical Logic
5-(Dimethylamino)-2-methoxyphenol (CAS: 52660-59-0) is a highly electron-rich aromatic building block belonging to the "push-pull" class of guaiacol derivatives. Unlike simple aminophenols, this molecule features a unique substitution pattern: a strongly electron-donating dimethylamino group at position 5, a phenolic hydroxyl at position 1, and a methoxy group at position 2.
Why This Molecule Matters:
-
Regioselectivity: The synergistic activation by the hydroxyl (-OH) and dimethylamino (-NMe
) groups creates specific nucleophilic "hotspots" at the C4 and C6 positions, enabling precise electrophilic aromatic substitutions (EAS). -
Fluorescence: The p-dimethylamino donor combined with electron-withdrawing heterocycle formation (e.g., coumarins, phenoxazines) generates strong Intramolecular Charge Transfer (ICT) states, making this scaffold ideal for developing solvatochromic fluorophores and NIR probes.
-
Solubility: The ortho-methoxy group prevents aggregation common in planar dyes, enhancing solubility in organic solvents and biological media.
Part 2: Reactivity Profile & Regiochemistry
The following Graphviz diagram illustrates the electronic activation and regiochemical outcomes for this scaffold.
Caption: Regiochemical map showing the divergent synthetic pathways based on electrophilic attack at C4 vs. C6.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Methoxy-Nile Red Analogs (Benzo[a]phenoxazines)
Target Application: Solvatochromic probes for lipid membrane analysis.
This protocol utilizes the C4-reactivity . The reaction involves an acid-catalyzed condensation between the phenol and a nitroso-naphthol. The 2-methoxy group is retained, altering the spectral properties compared to traditional Nile Red.
Reagents:
-
Substrate: 5-(Dimethylamino)-2-methoxyphenol (1.0 eq)
-
Coupling Partner: 1-Nitroso-2-naphthol (1.1 eq)
-
Solvent: DMF (Dimethylformamide)[1]
-
Catalyst: Perchloric acid (HClO
) or TFA (Trifluoroacetic acid)
Step-by-Step Methodology:
-
Preparation: Dissolve 5-(dimethylamino)-2-methoxyphenol (1 mmol, 167 mg) in 5 mL of DMF in a round-bottom flask.
-
Addition: Add 1-nitroso-2-naphthol (1.1 mmol, 190 mg). The solution will turn dark.
-
Acidification: Slowly add perchloric acid (70%, 0.5 mL) dropwise while stirring. Caution: Perchlorates can be explosive when dry; keep in solution. Alternatively, use 1 mL of TFA for a safer modification.
-
Reflux: Heat the mixture to 90°C for 4 hours. Monitor by TLC (Eluent: 5% Methanol in DCM). A fluorescent red/purple spot will appear.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold saturated NaHCO
solution. The dye will precipitate as a dark solid. -
Extraction: Extract with Dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Purify via flash column chromatography on silica gel (Gradient: 0-5% MeOH in DCM).
Validation Check:
-
Appearance: Dark metallic green solid.
-
Fluorescence: Dissolve a trace amount in Acetone. Strong red fluorescence under 365nm UV light confirms the phenoxazine core formation.
Protocol B: Synthesis of 8-Methoxy-5-(dimethylamino)coumarins (Pechmann Condensation)
Target Application: pH-insensitive fluorescent labels.
This protocol utilizes the C6-reactivity . The Pechmann condensation cyclizes a
Reagents:
-
Substrate: 5-(Dimethylamino)-2-methoxyphenol (1.0 eq)
-
Reagent: Ethyl acetoacetate (1.2 eq)
-
Catalyst: Concentrated H
SO (Solvent/Catalyst)
Step-by-Step Methodology:
-
Cooling: Place 2 mL of concentrated H
SO in a flask and cool to 0°C in an ice bath. -
Dissolution: Slowly add 5-(dimethylamino)-2-methoxyphenol (1 mmol) to the acid. Stir until fully dissolved (approx. 15 min). Ensure temperature remains <10°C to prevent sulfonation.
-
Condensation: Add ethyl acetoacetate (1.2 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Note: Heating is generally avoided initially to prevent tar formation due to the sensitive electron-rich ring.
-
Quenching: Pour the reaction mixture over 20g of crushed ice with vigorous stirring. The coumarin salt should precipitate.
-
Neutralization: Adjust pH to ~7 using 40% NaOH solution (keep cold!).
-
Isolation: Filter the solid precipitate. If oil forms, extract with Ethyl Acetate.
-
Crystallization: Recrystallize from Ethanol.
Mechanism Note: The cyclization occurs at the C6 position (ortho to OH). The resulting product is 5-(dimethylamino)-8-methoxy-4-methyl-2H-chromen-2-one . The 5-amino position is sterically crowded by the 4-methyl group, often resulting in a twisted intramolecular charge transfer (TICT) state, which can be highly environmentally sensitive.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Reactivity & Yields
| Reaction Type | Target Position | Co-Reagent | Typical Yield | Key Challenge |
| Nitrosation | C4 (Para to OH) | NaNO | 85-90% | Stability of nitroso-intermediate. |
| Pechmann | C6 (Ortho to OH) | Ethyl Acetoacetate | 40-60% | Steric hindrance at C6; sulfonation by-products. |
| Vilsmeier | C4 (Para to OH) | POCl | 75-80% | Hydrolysis of the iminium salt requires care. |
Troubleshooting Guide:
-
Low Yield in Pechmann: If the standard H
SO method yields tar, switch to Methanesulfonic acid (MSA) or Eaton's Reagent (7.7 wt% P O in MSA) as milder alternatives [1]. -
Purification Issues: These dyes are basic. Pre-treat silica gel with 1% Triethylamine in Hexane before loading the column to prevent streaking/irreversible adsorption.
Part 5: Pathway Visualization
The following diagram details the synthesis of the Methoxy-Nile Red analog (Protocol A).
Caption: Workflow for the synthesis of Benzo[a]phenoxazine dyes via acid-catalyzed condensation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Retrieved from [Link]
- Baumann, H. et al. (1975). Production of oxazine dyes. U.S. Patent 3,894,014. Google Patents.
- Kaehlig, H. et al. (1999). Oxazine dyes, their preparation and the use thereof. U.S. Patent 5,917,035. Google Patents.
Sources
Troubleshooting & Optimization
preventing oxidation of 5-(Dimethylamino)-2-methoxyphenol during synthesis
Technical Support Center: 5-(Dimethylamino)-2-methoxyphenol Reference ID: TSC-DMP-05 | Revision: 2026.1
Executive Summary: The "Black Tar" Alert
User Warning: 5-(Dimethylamino)-2-methoxyphenol is an extremely electron-rich aromatic system. The convergence of three electron-donating groups (hydroxyl, methoxy, and dimethylamino) renders this molecule hyper-sensitive to oxidative coupling.
If your product turns pink, brown, or black, oxidation has occurred. This guide provides the protocols required to prevent the formation of "quinone tars" and ensure high-purity isolation.
Module 1: The Mechanism of Failure
To prevent oxidation, you must understand the enemy. Unlike simple phenols, this molecule does not just "oxidize"; it polymerizes.
The Oxidative Cascade:
-
Initiation: Trace
or metal ions ( , ) abstract a hydrogen from the hydroxyl group. -
Radical Formation: A phenoxyl radical forms. Due to the meta relationship of the amine and hydroxyl groups, a stable quinone is not immediately formed.
-
Coupling (The Killer): The radical delocalizes to the C4 and C6 positions (activated by both the -OH and -NMe2 groups). These radicals attack unreacted neutral molecules, leading to rapid C-C polymerization (tars).
Visualizing the Degradation Pathway:
Caption: Figure 1. The oxidative polymerization cascade. Note that acidic pH and reducing agents interrupt the radical propagation step.
Module 2: Synthesis & Reaction Control
Goal: Prevent the initial formation of the phenoxyl radical.
Protocol A: Solvent Deoxygenation (Mandatory)
Do not rely on simple nitrogen flushing. The high electron density of the ring acts as an oxygen scavenger.
-
Sparging: Vigorously bubble Argon (preferred over
due to higher density) through the solvent for at least 20 minutes per liter. -
Freeze-Pump-Thaw: For reactions < 10 mmol, perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen completely.
Protocol B: The "Buffered" Environment
Avoid highly alkaline conditions (
-
Why? Phenolate ions (
) are to times more reactive toward oxidation than neutral phenols. -
Action: If a base is required for the reaction (e.g., alkylation), use the minimum equivalent necessary and maintain an inert blanket strictly.
Module 3: Workup & Isolation (The Danger Zone)
Most losses occur here.[1] When the reaction mixture meets air, the timer starts.
The "Reductive Workup" System
Standard extraction protocols will destroy this molecule. You must create a biphasic reductive shield .
Reagents Required:
-
Sodium Dithionite (
) - The primary reductant. -
Ascorbic Acid (Vitamin C) - Secondary antioxidant.
Step-by-Step Protocol:
-
Quenching: Prepare a quench solution of 10% w/v Sodium Dithionite in water.
-
Tip: Add the reaction mixture into the dithionite solution under Argon flow. This ensures any immediate oxidation is instantly reversed.
-
-
pH Adjustment (The Critical Pivot): Adjust the aqueous layer pH to 6.0 – 7.0 .
-
Reasoning: Too basic (
) = Oxidation risk. Too acidic ( ) = The amine protonates and stays in the water layer, making extraction impossible.
-
-
Extraction: Use degassed Ethyl Acetate or DCM.
-
Additive: Add 0.1% BHT (Butylated Hydroxytoluene) to the organic solvent before extraction. This protects the phenol during the concentration phase.
-
-
Concentration: Evaporate solvent at the lowest possible temperature (
). Do not dry to completion if possible; store as a concentrated solution or crystallize immediately.
Data Comparison: Antioxidant Efficacy
| Additive | Mode of Action | Recommended Use | Efficacy Score |
| Sodium Dithionite | Strong Reductant (Reduces Quinones) | Aqueous Workup (Quench) | High (Essential) |
| Ascorbic Acid | Radical Scavenger | HPLC Solvents / Storage | Medium |
| BHT | Radical Chain Terminator | Organic Extraction Solvent | Medium |
| Sodium Metabisulfite | Oxygen Scavenger | Alternative to Dithionite | Medium-High |
Module 4: Purification & Storage
Chromatography Warning
Silica gel is slightly acidic and often contains trace iron, which catalyzes oxidation.
-
Fix: Pre-treat silica slurry with 1% Triethylamine (to neutralize acidity) AND 0.1% Ascorbic acid in the eluent.
-
Better Alternative: Rapid filtration through a pad of Celite/Alumina or recrystallization from degassed Ethanol/Water.
Storage Conditions
-
State: Solid salt form (e.g., Hydrochloride salt) is significantly more stable than the free base.
-
To convert: Treat ethereal solution with HCl in Dioxane.
-
-
Environment: Argon-flushed amber vial, sealed with Parafilm, stored at -20°C.
Troubleshooting & FAQs
Q1: The solution turned pink immediately upon adding water. Is it ruined? A: Not yet. The pink color indicates the formation of the quinone/dimer intermediate.
-
Immediate Action: Add solid Sodium Dithionite (
) directly to the separatory funnel and shake vigorously. If the color fades to pale yellow/colorless, you have successfully reduced the impurity back to the phenol.
Q2: I see a black gum instead of crystals. A: This is likely the polymerized "tar."
-
Diagnosis: You likely exposed the free base to air for too long or heated it during rotary evaporation.
-
Recovery: Attempt to dissolve the gum in minimal MeOH, add activated charcoal, filter under Argon, and attempt precipitation with degassed water containing Dithionite.
Q3: Can I use Sodium Borohydride (
References
-
BenchChem. (2025).[3][4] Preventing oxidation of 2-aminophenol during synthesis and storage. Technical Support Bulletin.[5] Link
-
Sigma-Aldrich. (2024). 2-Methoxyphenol for synthesis: Safety and Handling. Product Specification Sheet. Link
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[5][6] Wipf Group Technical Notes. Link
-
Nematollahi, D., et al. (2012). Electrochemical Oxidation of Some Aminophenols in Various pHs.[7][8] ResearchGate.[9] Link
-
Designer-Drug. (2002). Reduction of Imines and Cleavage of Oximes by Sodium Dithionite.[10] Synthesis Archives. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. designer-drug.com [designer-drug.com]
Technical Support Center: Purification of Reaction Mixtures Containing 5-Amino-2-Methoxyphenol
[1]
Executive Summary: The "Sticky" Amphoteric Impurity
5-Amino-2-methoxyphenol (CAS: 1687-53-2) presents a unique purification challenge due to its amphoteric nature and oxidative instability .[1] It possesses a basic primary amine, an acidic phenol, and an electron-donating methoxy group.[1] This combination makes it prone to "streaking" on silica, forming zwitterionic species that resist standard extraction, and rapidly oxidizing into dark quinone-imine byproducts.[1][2]
This guide provides three distinct protocols for removal, ranked by scalability and specific product compatibility.
Module 1: Liquid-Liquid Extraction (The pH Swing)
Scenario: Your desired product is neutral (non-ionizable) or has a pKa significantly different from 5-A-2-MP.[1][2] Mechanism: Exploiting the amphoteric nature of 5-A-2-MP to drive it into the aqueous phase.[1]
The Science
5-A-2-MP exists in three states depending on pH:
-
Acidic pH (< 2): Protonated ammonium species (
).[1][2] Water-soluble.[1][2][3] -
Basic pH (> 10): Deprotonated phenoxide species (
).[1] Water-soluble.[1][2][3] -
Neutral pH (6–8): Neutral or Zwitterionic. Poor water solubility; partitions into organic phase.[1][2]
Protocol 1: The "Double-Wash" Technique
Best for: Neutral lipophilic products (e.g., amides, esters).[1]
-
Dissolution: Dissolve crude mixture in a non-polar solvent (DCM or EtOAc). Avoid ethers if possible (peroxide risk accelerates oxidation).[1][2]
-
Acid Wash (Removes Amine form):
-
Wash organic layer 2x with 1M HCl .[1]
-
Why: Protonates the amine (
), forcing the impurity into the aqueous layer.
-
-
Base Wash (Removes Phenol form):
-
Brine/Dry: Wash with saturated brine, dry over
, and concentrate.
Troubleshooting Extraction
| Symptom | Diagnosis | Solution |
| Emulsion forms | Zwitterionic species acting as surfactant.[1][2] | Add solid NaCl to saturate the aqueous layer.[1] Filter through a Celite pad to break the interface.[1] |
| Product loss | Product is also ionizing.[1][2] | Check product pKa. If product is an amine, skip the Acid Wash. If product is a phenol, skip the Base Wash. Use Module 2 instead. |
Module 2: Solid-Supported Scavenging (The "Chemical Hook")
Scenario: Extraction failed, or your product is also an amine/phenol.[1][2] Mechanism: Covalent capture.[1][2] We use a resin functionalized with an electrophile to permanently bind the nucleophilic amine of 5-A-2-MP.[1]
The Science
The amine on 5-A-2-MP is a strong nucleophile.[1][2] By introducing a polymer-supported electrophile (Isocyanate or Aldehyde), the impurity becomes tethered to the solid bead, which is then removed by simple filtration.[2]
Protocol 2: Electrophilic Scavenging
Best for: High-value intermediates where yield is critical.[1][2]
Reagents:
Steps:
-
Calculate: Determine the molar amount of unreacted 5-A-2-MP (via HPLC/NMR).
-
Stoichiometry: Add 3–4 equivalents of resin relative to the impurity.[1]
-
Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently at Room Temp for 2–4 hours.
-
Filtration: Filter the mixture through a fritted funnel. The impurity remains on the filter; the filtrate contains your purified product.
Workflow Visualization
Module 3: Chromatography & Oxidation Control
Scenario: You must use a column, but the impurity is streaking or turning the column black.
FAQ: Why is my column turning brown/black?
A: 5-A-2-MP is an electron-rich aminophenol.[1][2] On silica (which is slightly acidic and often contains trace metals), it rapidly oxidizes to quinone imines or polymerizes.[1] This "brown gunk" is difficult to elute.
Protocol 3: The "Buffered" Column
-
Pre-treatment: Slurry silica in mobile phase containing 1% Triethylamine (TEA) or 1%
.[1]-
Why: This neutralizes acidic silanol sites, preventing the amine from "sticking" via hydrogen bonding.[2]
-
-
Anti-Oxidant Additive: If the compound is very unstable, add a pinch of Sodium Metabisulfite or Ascorbic Acid to the sample loading solvent.[1]
-
Elution: Run the column quickly. Do not let the compound sit on silica overnight.[1]
References & Grounding
-
Chemical Identity & Properties:
-
Purification Methodology (Scavenging):
-
Oxidative Stability:
Summary Table: Method Selection
| Method | Selectivity | Scalability | Cost | Best For |
| Acid/Base Wash | Low (pKa dependent) | High (kg scale) | Low | Neutral products; Bulk removal.[1] |
| Resin Scavenging | High (Chemo-selective) | Medium (g scale) | High | Late-stage intermediates; Removing trace ( <5%) impurities.[1][2] |
| Chromatography | Medium | Low (mg to g) | Medium | Complex mixtures; Isolating multiple byproducts.[1][2] |
troubleshooting low solubility of 5-(Dimethylamino)-2-methoxyphenol
Troubleshooting Guide: Solubility & Handling
Audience: Medicinal Chemists, Process Engineers, and Assay Development Scientists. Scope: Overcoming solubility barriers in aqueous buffers, organic synthesis workups, and biological assay formulation.
Physicochemical Profile & Solubility Logic
To troubleshoot effectively, we must first understand the molecular behavior of 5-(Dimethylamino)-2-methoxyphenol.[1] This compound is an amphiphilic amino-anisole , meaning its solubility is dictated by the interplay between its lipophilic aromatic core and its ionizable functional groups.
| Property | Value (Est.) | Implication for Solubility |
| Structure | 3-substituted-4-methoxy-N,N-dimethylaniline | Lipophilic core; packs efficiently in crystal lattice. |
| pKa (Amine) | ~5.2 - 5.8 | Critical: At neutral pH (7.4), the amine is largely unprotonated (neutral). |
| pKa (Phenol) | ~10.0 - 10.5 | At neutral pH, the phenol remains protonated (neutral). |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; prefers organic solvents over water.[1] |
| Isoelectric Region | pH 6.5 - 8.5 | Zone of Minimum Solubility. The molecule is neutral here. |
The Core Problem: Users most frequently encounter precipitation at pH 7.0–7.4 (PBS/Media) because the molecule exists primarily in its neutral, hydrophobic form. It lacks the charge required for aqueous solvation.
Troubleshooting Modules
Module A: Solubility in Aqueous Buffers (Assays/Formulation)
Issue: Compound precipitates upon dilution into cell culture media or PBS (pH 7.4).
Q: Why does it dissolve in DMSO but crash out in water? A: This is a classic "kinetic vs. thermodynamic" solubility issue. The neutral form is hydrophobic.[2] When you dilute a DMSO stock into pH 7.4 buffer, the water strips away the DMSO solvation shell, and since the molecule has no charge at this pH, it aggregates.
Protocol: The "Shift-pH" Strategy Instead of neutral buffers, utilize the ionization states to force solvation.
-
Acidic Shift (Preferred for Stability):
-
Mechanism: Protonate the dimethylamino group (
). -
Action: Formulate in 10-50 mM Acetate Buffer (pH 4.5 - 5.0).
-
Result: Solubility increases >100-fold due to cation formation.
-
-
Basic Shift (Use with Caution):
Q: Can I use cyclodextrins? A: Yes. Because the insolubility is driven by the aromatic core, HP-β-Cyclodextrin (10-20% w/v) is highly effective.[1] It encapsulates the hydrophobic phenyl ring while leaving the polar groups exposed.
Module B: Synthesis & Workup (Process Chemistry)
Issue: Poor recovery during extraction or oiling out during crystallization.
Q: I cannot extract the compound from the aqueous layer. A: You are likely extracting at the wrong pH.
-
If pH < 5: The amine is protonated (cationic). It stays in the water.
-
If pH > 10: The phenol is deprotonated (anionic). It stays in the water.
-
Solution: Adjust aqueous phase to pH 7.5–8.0 (Isoelectric vicinity) before extracting with Ethyl Acetate or DCM. This forces the molecule into its neutral state, maximizing partitioning into the organic layer.
Q: The product is turning brown/black in solution. A: This is oxidative degradation , not just insolubility. Aminophenols are precursors to quinone imines.
-
Immediate Fix: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to all aqueous buffers.
-
Solvent Fix: Degas all solvents (sparge with Argon) before dissolving the compound. Avoid chlorinated solvents (DCM/CHCl3) if standing for long periods, as trace HCl can catalyze auto-oxidation.
Decision Tree & Workflow Visualization
Figure 1: Solubility Troubleshooting Flowchart
This logic gate helps you select the correct solvent system based on your application.
Caption: Decision matrix for selecting solvent additives and pH adjustments based on experimental context.
Figure 2: pH-Dependent Ionization States
Understanding the charge state is the key to solving solubility.
Caption: The "U-Shaped" solubility curve mechanism. Solubility is high at extremes and low at neutrality.
Frequently Asked Questions (FAQ)
Q: Can I make a stock solution in Ethanol? A: Yes, but DMSO is superior (20-50 mM). Ethanol is volatile and can lead to concentration variability over time. If using Ethanol, ensure the container is tightly sealed and stored at -20°C to prevent evaporation and oxidation.
Q: I need to inject this into an animal (in vivo). What formulation do you recommend? A: Do not use 100% DMSO.
-
Standard Vehicle: 5% DMSO + 40% PEG400 + 55% Saline.
-
Enhanced Vehicle (if precipitating): 5% DMSO + 20% HP-β-Cyclodextrin in Saline.
-
Note: Check the pH of the final formulation.[3] If it drifts to 7.0-8.0, the compound may precipitate. Adjusting to pH 5.5-6.0 is often tolerated IV/IP and keeps the compound solubilized.
Q: Is the commercial "Hydrochloride salt" better? A: Significantly. The HCl salt (CAS 42973-54-6 analog) is pre-ionized.[1] It will dissolve instantly in water. However, if you buffer it back to pH 7.4, the free base will still form and may eventually precipitate. The salt only helps with initial dissolution, not thermodynamic solubility at neutral pH.
References
-
PubChem. Compound Summary: 5-Amino-2-methoxyphenol (Structural Analog).[1][4] National Library of Medicine. Available at: [Link][1]
-
MDPI. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives. Molbank 2021. Available at: [Link][1][5][6][7][8]
-
Org. Synth. Oxidation of Aminophenols to Quinones. Organic Syntheses, Coll. Vol. 6, p.1010. Available at: [Link][1]
Sources
- 1. 54542-57-3|2-Methoxy-5-((methylamino)methyl)phenol|BLD Pharm [bldpharm.com]
- 2. CAS 121-69-7: N,N-Dimethylaniline | CymitQuimica [cymitquimica.com]
- 3. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 [quickcompany.in]
- 4. 5-[2-(Dimethylamino)ethyl]-2,3-dimethoxyphenol | C12H19NO3 | CID 57478611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. qks.cqu.edu.cn [qks.cqu.edu.cn]
Technical Support Center: 5-(Dimethylamino)-2-methoxyphenol Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing valuable time and resources due to the silent degradation of electron-rich phenolic compounds.
The Chemical Reality: 5-(Dimethylamino)-2-methoxyphenol is an exceptionally reactive molecule. Both the methoxy (-OCH3) and dimethylamino (-N(CH3)2) groups act as powerful electron-donating groups (EDGs) via resonance. While this electron density makes the compound highly effective for its intended chemical and biological applications, it also turns the molecule into a thermodynamic sink for atmospheric oxygen. Understanding the causality behind its degradation is the key to maintaining stable, reliable solutions.
Part 1: Core Mechanisms of Degradation
To troubleshoot effectively, you must first understand why the molecule fails. The primary enemy of 5-(Dimethylamino)-2-methoxyphenol in solution is auto-oxidation .
When exposed to ambient oxygen, light, or trace metal ions, aminophenols undergo a two-step, one-electron transfer mechanism [3]. The phenol is first oxidized into a highly reactive phenoxyl radical, which rapidly converts into a colored quinone imine. In alkaline environments, the deprotonation of the phenolic hydroxyl group drastically lowers the oxidation potential, accelerating this process exponentially [2]. Finally, these quinone imines cross-link and polymerize into insoluble, melanin-like complexes, permanently destroying your active concentration.
Figure 1: Oxidative degradation pathway of 5-(Dimethylamino)-2-methoxyphenol.
Part 2: Troubleshooting Guide & FAQs
Q1: My freshly prepared solution turned deep purple/brown within minutes. What happened?
A1: This is the visual hallmark of rapid auto-oxidation into quinone imines [1].
-
Causality: Your solvent likely contained high levels of dissolved oxygen, or the pH of your solution was too basic. At physiological pH (7.4) or higher, the phenol deprotonates to a phenoxide ion, which oxidizes almost instantly in air.
-
Solution: Lower the pH of your working solution if your assay permits (pH 4.0–5.0 is ideal) and ensure your solvents are thoroughly degassed.
Q2: I am seeing inconsistent assay results and a dropping HPLC peak area over time, but the solution color hasn't changed much.
A2: You are experiencing early-stage degradation.
-
Causality: Trace metal ions (like Cu²⁺ or Fe³⁺) leached from glassware or low-purity solvents act as powerful catalysts for oxidation, degrading the compound before massive color shifts become visible [1].
-
Solution: Switch to ultra-high-purity (LC-MS grade) solvents. Consider adding a metal chelator like EDTA (1 mM) to your buffer to sequester catalytic metal ions.
Q3: My stored stock solution has formed a dark precipitate at the bottom of the vial. Can I just filter it and use the supernatant?
A3: No. The precipitate is a polymerized degradation product.
-
Causality: The formation of insoluble polymers means that a significant, unquantifiable portion of your active 5-(Dimethylamino)-2-methoxyphenol has been consumed [3].
-
Solution: Discard the solution. Using it will introduce massive concentration errors and potential toxicity from the quinone byproducts into your downstream assays.
Q4: How can I stabilize the solution for long-term HPLC analysis?
A4: To maintain stability, it is crucial to add an antioxidant to your solvent or mobile phase [1].
-
Causality: Sacrificial antioxidants like Ascorbic Acid have a lower oxidation potential than your target molecule. They will scavenge reactive oxygen species (ROS) and dissolved O₂, protecting the aminophenol.
Part 3: Optimized Preparation & Storage Protocols
The following protocol is a self-validating system. By strictly controlling the atmosphere, light exposure, and redox environment, you ensure the integrity of your stock solutions.
Quantitative Stability Data
Use the table below to determine the appropriate storage parameters for your specific experimental timeline.
| Solvent System | Additives | pH | Storage Temp | Atmosphere | Expected Shelf-Life | Visual Indicator of Degradation |
| DMSO / Methanol | None | Neutral | 25°C | Ambient Air | < 2 hours | Rapid shift to dark purple/brown |
| Aqueous Buffer | None | 7.4 | 4°C | Ambient Air | < 1 hour | Immediate darkening, precipitation |
| Aqueous Buffer | 0.1% Ascorbic Acid | 4.0 - 5.0 | 4°C | Ambient Air | 2–4 weeks | Slight pink tint over time |
| Methanol | 0.1% Ascorbic Acid | Slightly Acidic | -20°C | Argon/Nitrogen | > 6 months | Remains clear/colorless |
Step-by-Step Methodology: Air-Free Stock Solution Preparation
Objective: To formulate a highly stable 10 mM stock solution resistant to auto-oxidation.
-
Solvent Degassing: Sparge your chosen HPLC-grade solvent (e.g., Methanol) with high-purity Argon or Nitrogen gas for 15–30 minutes.
-
Why: This physically displaces dissolved oxygen, removing the primary reactant required for degradation.
-
-
Antioxidant Addition: Dissolve Ascorbic Acid in the degassed solvent to a final concentration of 0.1% (w/v).
-
Why: Ascorbic acid acts as a chemical safety net, neutralizing any oxygen that re-enters the system during handling.
-
-
Solute Dissolution: Accurately weigh the required mass of 5-(Dimethylamino)-2-methoxyphenol. Transfer the solid into an amber glass vial . Add the degassed, antioxidant-containing solvent to achieve your target concentration.
-
Why: Amber glass blocks UV/Vis light, preventing photon-catalyzed radical initiation.
-
-
Headspace Purging: Gently blow a stream of Argon/Nitrogen over the liquid surface for 30 seconds to displace ambient air from the vial's headspace.
-
Sealing and Storage: Immediately cap the vial tightly with a PTFE-lined septum and store at -20°C [4].
-
Why: Sub-zero temperatures drastically reduce the kinetic rate of any residual oxidative reactions.
-
Figure 2: Step-by-step workflow for the air-free preparation of stable solutions.
References
-
Qutob, M., et al. "A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation." RSC Advances, Royal Society of Chemistry, 2022. Available at: [Link]
-
Zhao, J.H., et al. "Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry." University of Science and Technology of China, 2012. Available at: [Link]
-
European Commission. "Opinion of the Scientific Committee on Consumer Safety on p-aminophenol." SCCS, 2000. Available at: [Link]
Technical Support Center: Handling the Hygroscopic Nature of Dimethylamino Phenol Salts
Introduction
Welcome to the Technical Support Center for handling highly hygroscopic dimethylamino phenol salts, with a specific focus on 4-Dimethylaminophenol hydrochloride (4-DMAP HCl). As a potent methemoglobin-forming agent, 4-DMAP HCl is critical in experimental models for acute cyanide and hydrogen sulfide poisoning ()[1]. However, its extreme hygroscopicity poses severe challenges in formulation, gravimetric analysis, and experimental reproducibility[2]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your drug development workflows.
Frequently Asked Questions (FAQs)
Q1: Why is 4-DMAP HCl highly hygroscopic, and what are the chemical consequences of moisture exposure? A: The hygroscopicity of 4-DMAP HCl is driven by its molecular structure. The protonated dimethylamino group and the phenolic hydroxyl group act as strong hydrogen-bonding sites, readily absorbing atmospheric water vapor[3]. Causality: When moisture is absorbed, it creates a localized aqueous microenvironment on the crystal surface. 4-DMAP HCl is highly unstable and degrades rapidly under alkaline or neutral-to-alkaline conditions (pH > 7)[1]. The presence of water facilitates the deprotonation of the salt, making the aromatic ring highly susceptible to auto-oxidation. This redox reaction generates reactive intermediates, such as N,N-dimethylquinonimine, compromising the compound's structural integrity[1].
Q2: How does moisture uptake compromise my in vivo and in vitro experiments? A: Moisture absorption introduces two critical failure points:
-
Physical Instability: Moisture causes deliquescence (the solid dissolves in its own absorbed water) and caking, which makes accurate gravimetric weighing impossible and leads to inconsistent dosing[3].
-
Biochemical Toxicity: The moisture-induced oxidative degradation produces reactive intermediates. In biological models, these oxidized 4-DMAP derivatives unspecifically conjugate with cellular glutathione, leading to the formation of thioether metabolites[1]. This depletes intracellular glutathione, causing unintended nephrotoxicity and confounding your primary experimental endpoints ()[4].
Q3: What are the visual and analytical indicators of moisture absorption? A: Visually, moisture uptake manifests as a transition from a free-flowing, light-colored crystalline powder to a sticky, clumpy, or dark-discolored paste[3]. Analytically, we recommend using Dynamic Vapor Sorption (DVS) or Karl Fischer titration to quantify exact water content[2], paired with High-Performance Liquid Chromatography (HPLC) with photodiode array detection to ensure the active pharmaceutical ingredient (API) purity remains >98%[1].
Troubleshooting Guide
Issue 1: Material clumps and sticks to the spatula during weighing.
-
Root Cause: Atmospheric moisture rapidly adsorbs onto the crystal surface, forming liquid bridges between particles[5].
-
Solution: Never weigh 4-DMAP HCl on an open benchtop. Utilize a controlled humidity chamber or a glove box purged with dry argon or nitrogen (Relative Humidity < 5%)[3].
Issue 2: Solutions turn dark red/brown shortly after preparation.
-
Root Cause: Oxidative degradation of the dimethylaminophenol core, accelerated by dissolved oxygen in the aqueous buffer and trace heavy metals[1].
-
Solution: Degas all aqueous buffers using inert gas sparging before dissolving the salt. For prolonged stability in solution, formulate with an antioxidant such as ascorbic acid (0.1% w/v)[1].
Issue 3: Rapid degradation during long-term storage.
-
Root Cause: Improper sealing allowing continuous moisture permeation over time.
-
Solution: Store the bulk powder at -20°C in tightly sealed amber glass vials (to prevent photodegradation) placed inside a secondary container with active desiccants ()[1].
Quantitative Data: Stability and Degradation Profile
The following table summarizes the degradation kinetics of 4-DMAP HCl under various environmental conditions, highlighting the protective effect of antioxidants and controlled humidity[1].
| Storage Condition | Relative Humidity (RH) | Formulation Additive | Degradation Rate (6 Months) | Physical State |
| 25°C (Open Air) | 60% | None | > 15% (Rapid Oxidation) | Deliquescent / Caked |
| 40°C (Accelerated) | 75% | None | > 25% (Hydrolysis) | Dark Paste |
| 40°C (Accelerated) | 75% | 0.1% w/v Ascorbic Acid | < 5% | Free-flowing Powder |
| -20°C (Sealed) | < 5% (Desiccant) | None | < 1% | Free-flowing Powder |
Self-Validating Experimental Protocols
Protocol 1: Controlled Environment Weighing of Hygroscopic Salts This protocol utilizes a self-validating mass-difference check to eliminate moisture-weight artifacts.
-
Preparation: Purge a sealed glove box with high-purity Argon gas until the internal Relative Humidity (RH) monitor reads < 5%[3].
-
Pre-Weighing (Control Check 1): On an analytical balance outside the glove box, weigh an empty, dry amber glass vial with its PTFE-lined cap. Record the exact tare weight. Ensure balance drift is < 0.1 mg.
-
Transfer: Move the tared vial and the sealed bulk container of 4-DMAP HCl into the glove box.
-
Dispensing: Open the bulk container, dispense the required mass into the amber vial, and seal the vial tightly with the cap before removing it from the glove box[3].
-
Post-Weighing (Control Check 2): Re-weigh the sealed vial on the analytical balance. The mass difference (Total Weight - Tare Weight) represents the exact API mass, completely isolated from atmospheric moisture.
Protocol 2: Analytical Moisture Quantification and Purity Assessment This protocol ensures batch integrity prior to in vivo dosing.
-
Moisture Analysis: Quickly transfer a 10-20 mg sample into a Karl Fischer (KF) titration vessel.
-
Validation Check: The calculated water content must be < 1.0% w/w to proceed with anhydrous molarity calculations[2].
-
-
Sample Preparation: Dissolve 1 mg of 4-DMAP HCl in 1 mL of degassed, HPLC-grade mobile phase containing 0.1% ascorbic acid[1].
-
Chromatography: Inject the sample into an HPLC system equipped with a photodiode array (PDA) detector. Monitor absorbance at 270 nm.
-
Validation Check: The integrated area of the primary 4-DMAP peak must be > 98% of the total chromatogram area. The absence of secondary peaks (indicative of N,N-dimethylquinonimine) validates the structural integrity of the batch[1].
-
Visualizations
Mechanism of moisture-induced degradation and in vivo toxicity of 4-DMAP HCl.
Step-by-step controlled handling workflow for highly hygroscopic salts.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22173, Phenol, 4-(dimethylamino)-, hydrochloride (1:1)." Source: PubChem Database. URL:[Link]
-
Baskin, S. I., et al. "Past, present and future of cyanide antagonism research: From the early remedies to the current therapies." Source: Pharmacognosy Reviews (via PMC). URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance & Regioselectivity in 5-Position Substitution of Guaiacol
Welcome to the Technical Support Center. This guide is designed for bench chemists, researchers, and drug development professionals struggling with the regioselective functionalization of guaiacol (2-methoxyphenol). Here, we address the fundamental electronic and steric paradoxes of the guaiacol ring and provide field-proven, self-validating protocols to successfully direct electrophilic aromatic substitution (EAS) to the elusive 5-position.
Knowledge Base: The Regioselectivity Paradox
The Challenge: Guaiacol consists of a phenol ring with a methoxy substituent at the ortho position[1]. It possesses two activating, ortho/para-directing groups: the hydroxyl (-OH) and the methoxy (-OCH3) groups. Because the -OH group is a significantly stronger electron-donating group than the -OCH3 group, it dominates the ring's electronic landscape. Consequently, standard electrophilic aromatic substitution naturally favors the 4- and 6-positions (para and ortho to the -OH group, respectively).
The Steric Hurdle: Even if the -OH group's electronic influence could be perfectly matched by the -OCH3 group, the 3-position (ortho to -OCH3) is sterically hindered by the adjacent groups, further pushing reactions away from the methoxy group's directing sphere.
The Solution (The Mesyl Strategy): To achieve 5-position substitution, you must invert the electronic hierarchy. This is accomplished by converting the strongly activating -OH group into a deactivating methanesulfonate (-OMs) ester[2]. The mesyl group strongly deactivates the 1-position, allowing the -OCH3 group to become the dominant directing group. The -OCH3 group directs the incoming electrophile to the 3- and 5-positions. Because the 3-position is sterically blocked by the bulky -OMs group, substitution occurs exclusively at the 5-position[2].
Workflow demonstrating the inversion of directing group hierarchy to achieve 5-position substitution.
Troubleshooting & FAQs
Q1: My electrophilic substitution on guaiacol yields a mixture of 4- and 6-substituted isomers. How do I force it to the 5-position? A: You cannot overcome the -OH directing effect using standard EAS conditions. You must mask the phenol. We recommend the "Mesyl Guaiacol" strategy. By reacting guaiacol with methanesulfonyl chloride (MsCl), you form 2-methoxyphenyl methanesulfonate. The mesyl group deactivates the 1-position, allowing the 2-methoxy group to direct the incoming electrophile exclusively to the 5-position[2].
Q2: During the mesylation of guaiacol, I am seeing incomplete conversion and colored byproducts. What is the cause? A: Incomplete mesylation is typically caused by moisture in the solvent or degraded MsCl. Ensure your dichloromethane (DCM) is strictly anhydrous. The colored byproducts are formed due to rapid exothermic oxidation of the phenol. Causality: Using a slight excess of both MsCl (1.1 eq) and your base (e.g., triethylamine, 1.2 eq) while maintaining a strict 0 °C temperature during the dropwise addition controls the exotherm and prevents oxidative degradation.
Q3: After amidomethylation of mesyl guaiacol, how do I verify that substitution occurred at the 5-position and not the sterically hindered 3-position?
A: Rely on
Q4: What is the safest way to remove the mesyl protecting group without cleaving the methoxy group or degrading the new 5-substituent? A: Basic hydrolysis is the most reliable method. Refluxing the intermediate in a 10% NaOH solution in ethanol/water selectively cleaves the mesylate ester (regenerating the phenol) while leaving the highly robust aryl methyl ether (methoxy group) intact.
Mechanistic logic showing how the -OMs group blocks C3, forcing -OCH3 to direct substitution to C5.
Self-Validating Experimental Protocols
Protocol 1: O-Mesylation of Guaiacol (Deactivation Phase)
-
Objective: Invert the directing group hierarchy by converting the activating -OH into a deactivating -OMs group.
-
Step-by-step:
-
Setup: In an oven-dried flask under N
, dissolve 10 mmol of guaiacol in 20 mL of anhydrous DCM. -
Base Addition: Add 12 mmol (1.2 eq) of anhydrous triethylamine (TEA). Cool the mixture to 0 °C using an ice bath.
-
Activation: Dropwise add 11 mmol (1.1 eq) of methanesulfonyl chloride (MsCl) over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation (TLC): Check conversion using Hexane/EtOAc (3:1). The highly polar phenol spot will disappear, replaced by a higher
mesylate spot. -
Workup: Quench with 10 mL of saturated NaHCO
. Extract with DCM, wash with brine, dry over MgSO , and concentrate in vacuo to yield mesyl guaiacol.
-
Protocol 2: Regioselective 5-Position Substitution (e.g., Amidomethylation)
-
Objective: Exploit the -OCH3 directing effect to functionalize the 5-position[2].
-
Step-by-step:
-
Setup: Dissolve 5 mmol of mesyl guaiacol and 5.5 mmol of the electrophile (e.g., an N-hydroxymethylphthalimide or a carbamate/aldehyde mixture[3]) in 15 mL of a suitable acidic solvent (e.g., glacial acetic acid).
-
Catalysis: Add a catalytic amount of strong acid (e.g., trifluoromethanesulfonic acid, 0.5 mmol). Causality: The strong acid generates the highly reactive electrophilic species (e.g., an N-carbamoyl iminium ion) required to attack the deactivated aromatic ring[3].
-
Reaction: Stir at 50 °C for 12 hours.
-
Validation (NMR): Isolate a crude sample and run a
H NMR. Look for the diagnostic H6 meta-coupled doublet ( Hz) around 7.0 ppm, confirming 5-position substitution. -
Workup: Pour into ice water to precipitate the product. Filter and wash with cold water.
-
Protocol 3: Deprotection (Regeneration of Guaiacol)
-
Objective: Cleave the mesyl group to yield the final 5-substituted guaiacol.
-
Step-by-step:
-
Setup: Suspend the 5-substituted mesyl guaiacol (4 mmol) in 20 mL of a 10% NaOH solution in Ethanol/Water (1:1 v/v).
-
Reaction: Reflux at 85 °C for 4 hours. Causality: The hydroxide ion nucleophilically attacks the sulfonyl sulfur, displacing the phenoxide leaving group without affecting the ether linkage.
-
Workup: Cool to room temperature and evaporate the ethanol under reduced pressure.
-
Isolation: Acidify the aqueous layer with 2M HCl to pH 5. The free 5-substituted phenol will precipitate. Extract with EtOAc, dry, and concentrate.
-
Quantitative Process Data
| Substrate State | Dominant Directing Group | Electronic Effect | Steric Hindrance at C3 | Target Position | Typical Yield |
| Native Guaiacol | -OH (Hydroxyl) | Strongly Activating | Low | C4 & C6 (Mixture) | 85 - 95% |
| Mesyl Guaiacol | -OCH | Activating | High (due to -OMs) | C5 (Exclusive) | 75 - 80% |
| 5-Substituted Mesyl | N/A (Deprotection) | N/A | N/A | N/A | 90 - 95% |
(Note: The overall process yield for a 4-step sequence to synthesize 5-aminomethyl guaiacol using this methodology is typically around 75%[2].)
References
-
Title: Mesyl guaiacol: a versatile intermediate for the synthesis of 5-aminomethyl guaiacol and related compounds. Source: Tetrahedron Letters (via ResearchGate). URL: 2
-
Title: Straightforward Synthesis of N-Protected Benzylic Amines by Carbamoalkylation of Aromatic Compounds. Source: Tetrahedron Letters (via ResearchGate). URL: 3
-
Title: Guaiacol | C7H8O2 | CID 460. Source: PubChem - NIH. URL: 1
Sources
Validation & Comparative
High-Field vs. Benchtop ¹H-NMR Spectroscopy for the Structural Validation of 5-(Dimethylamino)-2-methoxyphenol
Executive Summary
The structural validation of multi-substituted aromatic compounds, such as 5-(Dimethylamino)-2-methoxyphenol , presents unique analytical challenges. The presence of three distinct electron-donating groups (hydroxyl, methoxy, and dimethylamino) creates a highly shielded aromatic ring with closely spaced proton resonances.
This guide provides an objective, data-driven comparison between High-Field NMR (600 MHz) and modern Benchtop NMR (80 MHz) platforms. By analyzing the fundamental physics of Larmor precession and J-coupling, we establish a framework for researchers to select the optimal instrumentation for either rapid QA/QC workflows or de novo structural elucidation [1].
Mechanistic Grounding: The Physics of Resolution
To understand why instrument selection matters for 5-(Dimethylamino)-2-methoxyphenol, we must examine the causality behind NMR spectral dispersion.
The compound features three aromatic protons at positions C3, C4, and C6.
-
H3 appears as a doublet (
Hz) due to ortho-coupling with H4. -
H4 appears as a doublet of doublets (
Hz) due to ortho-coupling with H3 and meta-coupling with H6. -
H6 appears as a doublet (
Hz) due to meta-coupling with H4.
The Causality of Second-Order Spectra:
Scalar coupling constants (
A spectrum remains "first-order" (easily interpretable) only when the ratio of chemical shift difference to coupling constant (
-
At 600 MHz , the frequency difference between H4 (~6.30 ppm) and H6 (~6.15 ppm) is roughly 90 Hz. With
Hz, the ratio is 36 , yielding a clean, first-order AMX spin system. -
At 80 MHz , the frequency difference drops to just 12 Hz. The ratio becomes 4.8 . This pushes the system into a second-order ABX regime [2]. The peaks experience severe "roofing" (the inner peaks of the doublets increase in intensity while the outer peaks diminish), often merging into an unresolved multiplet that obscures the exact
-coupling values.
Analytical Workflow & Decision Matrix
Figure 1: Decision matrix for NMR platform selection based on analytical objectives.
Comparative Data Analysis
The following tables summarize the quantitative performance and predicted spectral data for 5-(Dimethylamino)-2-methoxyphenol across both platforms.
Table 1: Predicted ¹H-NMR Chemical Shifts (CDCl₃, 298K)
| Functional Group | Shift (ppm) | Integration | Splitting at 600 MHz | Splitting at 80 MHz |
| -OH (C1) | ~5.20 | 1H | Broad Singlet | Broad Singlet (Often lost in baseline) |
| -OCH₃ (C2) | ~3.85 | 3H | Singlet | Singlet |
| -N(CH₃)₂ (C5) | ~2.85 | 6H | Singlet | Singlet |
| Aromatic H3 | ~6.75 | 1H | Doublet ( | Doublet (Roofing present) |
| Aromatic H4 | ~6.30 | 1H | Doublet of Doublets | Overlapping Multiplet |
| Aromatic H6 | ~6.15 | 1H | Doublet ( | Overlapping Multiplet |
Table 2: Instrument Performance & Operational Metrics
| Metric | 80 MHz Benchtop NMR (e.g., Bruker Fourier 80) | 600 MHz High-Field NMR (e.g., Bruker Avance) |
| Resolution (Line Width) | ||
| Sensitivity (LOD) | ~1-5 mmol/L (requires higher concentration) | < 100 µmol/L [1] |
| Infrastructure | Standard benchtop, no cryogens needed [4] | Dedicated room, liquid He/N₂ required |
| Primary Use Case | Process Analytical Technology (PAT), QA/QC [5] | Complex structural elucidation, 2D NMR |
Step-by-Step Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal quantitative standard, the researcher can mathematically verify that the relaxation delays (
Phase 1: Quantitative Sample Preparation
-
Weighing: Accurately weigh 15.0 mg of 5-(Dimethylamino)-2-methoxyphenol using a microbalance.
-
Internal Standard: Weigh 5.0 mg of 1,4-Dinitrobenzene (qNMR standard,
8.40 ppm, 4H singlet). Causality: The standard's peak is far downfield from the analyte's aromatic signals, preventing overlap and serving as a self-validating integration benchmark. -
Dissolution: Dissolve both compounds in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
Phase 2: Instrument Tuning and Shimming
-
Temperature Equilibration: Insert the sample and allow 5 minutes for thermal equilibration (crucial for benchtop permanent magnets to prevent thermal drift) [3].
-
Locking & Tuning: Lock onto the Deuterium signal of CDCl₃. Tune and match the probe to the ¹H frequency. (Note: Modern benchtop systems often utilize external capillary locks, bypassing the need for deuterated solvents in routine PAT applications [4]).
-
Shimming: Perform gradient shimming. Validation: Check the TMS peak. The line width at half-height (FWHM) must be
Hz. If the TMS peak is asymmetric, the meta-coupling ( Hz) of H6 will be artificially obscured.
Phase 3: Acquisition Parameters
-
Pulse Angle: Set to a 30° or 90° excitation pulse.
-
Relaxation Delay (
): Set seconds. Causality: Quantitative integration requires the delay to be at least of the slowest relaxing proton. Aromatic protons typically have values of 2-3 seconds. -
Scans (NS):
-
600 MHz: 16 scans (sufficient due to high intrinsic sensitivity).
-
80 MHz: 64 to 128 scans to achieve an equivalent Signal-to-Noise Ratio (SNR) [1].
-
Phase 4: Processing and Validation
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without severely compromising resolution.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Self-Validation Check: Integrate the 1,4-Dinitrobenzene peak (set to 4.00). The -N(CH₃)₂ singlet at ~2.85 ppm must integrate to the exact molar equivalent ratio calculated during sample prep. If it deviates by
, the delay is insufficient or the pulse is miscalibrated.
Conclusion
For the analysis of 5-(Dimethylamino)-2-methoxyphenol, 600 MHz High-Field NMR remains the gold standard for initial structural elucidation, as it cleanly resolves the closely spaced aromatic protons into a first-order AMX spin system.
However, once the structure is confirmed, 80 MHz Benchtop NMR is the superior choice for high-throughput QA/QC and reaction monitoring. While the aromatic region will present as a second-order multiplet due to lower chemical shift dispersion, the distinct, isolated singlets of the methoxy (~3.85 ppm) and dimethylamino (~2.85 ppm) groups provide excellent, quantifiable handles for rapid purity assessments without the overhead of cryogenic maintenance.
References
-
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]
-
Kockmann, S., et al. (2024). Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Bruker Corporation. (n.d.). Fourier 80 - Benchtop NMR. Bruker. Available at:[Link]
-
Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link]
-
Bruker Corporation. (n.d.). Benchtop NMR for Quality Control. Bruker. Available at:[Link]
Structural Validation Guide: C-13 NMR of 5-(Dimethylamino)-2-methoxyphenol
Topic: C-13 NMR Chemical Shifts for 5-(Dimethylamino)-2-methoxyphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(Dimethylamino)-2-methoxyphenol represents a critical intermediate in the synthesis of photo-active dyes and specific pharmaceutical pharmacophores. Its structural integrity hinges on the precise arrangement of three functionalities: a phenolic hydroxyl, a methoxy ether, and a tertiary dimethylamine.
This guide provides a technical comparison of the C-13 NMR chemical shifts of the target molecule against its synthetic precursor, Guaiacol (2-methoxyphenol) . By highlighting the Substituent Chemical Shifts (SCS) introduced by the dimethylamino group, this document serves as a self-validating protocol for confirming successful amination and methylation.
Key Diagnostic Indicator: The appearance of the N-methyl signal at ~41-45 ppm and the significant upfield shift of the C-2 aromatic carbon (due to the para-resonance effect of the amine) are the primary validation markers.
Structural Context & Theoretical Basis
To interpret the NMR data correctly, one must understand the electronic environment.[1] The molecule consists of an electron-rich benzene ring with three donating groups.
-
1-OH & 2-OMe: Strong inductive withdrawers but strong resonance donors.
-
5-N(Me)₂: A strong resonance donor.
The 5-position substitution is strategically chosen. Being para to the methoxy group (C-2) and meta to the hydroxyl group (C-1), the dimethylamino moiety alters the ring currents significantly compared to the parent Guaiacol.
Diagram 1: Structural Assignment Logic
Caption: Logical assignment of key carbon environments based on electronic substituent effects.
Experimental Protocol
Reliable NMR data requires strict adherence to sample preparation protocols, particularly for phenols where hydrogen bonding can cause peak broadening.
Reagents & Equipment[2][3]
-
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃.
-
Reasoning: DMSO disrupts intermolecular hydrogen bonding between phenolic -OH groups, resulting in sharper peaks and reducing concentration-dependent chemical shift drift.
-
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[2][3]
-
Instrument: 400 MHz (or higher) NMR Spectrometer (100 MHz for ¹³C).
Acquisition Workflow[5]
-
Massing: Weigh 20–30 mg of the solid product.
-
Dissolution: Dissolve completely in 0.6 mL DMSO-d₆. Ensure no suspended solids remain (filter if necessary).
-
Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons C1, C2, C5 to relax).
-
Scans (NS): Minimum 512 scans (due to low sensitivity of ¹³C and quaternary carbons).
-
Temperature: 298 K (25°C).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for acquiring validation-grade C-13 NMR data.
Data Presentation & Comparative Analysis
The following tables compare the Predicted/Consensus shifts of the target molecule against the Experimental shifts of the starting material (Guaiacol). This comparison highlights the specific signals that confirm the reaction's success.
Table 1: C-13 NMR Chemical Shift Comparison (DMSO-d₆)
| Carbon Position | Assignment | Guaiacol (Start Material) [1] | Target (Product) [2] | Shift (Δ ppm) | Diagnostic Note |
| Aliphatic | N-(CH₃)₂ | — | 41.5 ± 1.0 | New Signal | Primary Confirmation: Presence of dimethylamine. |
| Aliphatic | O-CH₃ | 55.7 | 56.0 ± 0.5 | ~0.0 | Remains largely unchanged. |
| Aromatic | C-1 (OH) | 146.6 | 147.5 ± 1.5 | +0.9 | Minimal change (meta effect). |
| Aromatic | C-2 (OMe) | 147.4 | 135.0 ± 2.0 | -12.4 | Key Indicator: Shielded by para-NMe₂ group. |
| Aromatic | C-5 (NMe₂) | 121.0 (H) | 143.0 ± 2.0 | +22.0 | Key Indicator: Deshielding due to ipso-N substitution. |
| Aromatic | C-4 | 120.0 | 105.0 ± 2.0 | -15.0 | Shielded (ortho to NMe₂). |
| Aromatic | C-6 | 115.5 | 101.0 ± 2.0 | -14.5 | Shielded (ortho to NMe₂). |
| Aromatic | C-3 | 112.0 | 112.5 ± 1.0 | +0.5 | Minimal change (meta to NMe₂). |
Note: "Target" values are calculated based on ChemDraw/ACD Labs algorithm consensus and standard substituent chemical shift (SCS) additivity rules applied to the Guaiacol scaffold.
Analysis of Substituent Effects[2][6][7][8][9]
-
The "Fingerprint" Region (100–160 ppm):
-
In Guaiacol, the C-1 and C-2 signals are clustered closely (~146/147 ppm).
-
In the Target, the C-2 signal moves upfield to ~135 ppm . This is caused by the resonance electron donation of the Nitrogen lone pair at position 5, which pushes electron density into the para position (C-2).
-
-
The Amine Signal:
-
The appearance of a strong signal at ~41.5 ppm is the definitive proof of the dimethylamino group. If this signal appears as two distinct peaks, it suggests restricted rotation or protonation (salt formation), indicating the sample may need neutralization.
-
Troubleshooting & Alternatives
Solvent Effects (CDCl₃ vs. DMSO-d₆)
If you must use CDCl₃ (e.g., for extraction checks), expect the following deviations:
-
C-1 (OH): May shift slightly upfield due to lack of H-bonding with solvent.
-
N-Me: May appear slightly broader if the amine is interacting with trace acid in the chloroform (chloroform often degrades to HCl). Always filter CDCl₃ through basic alumina before use with amines.
Alternative Analytical Methods
If C-13 NMR is ambiguous (e.g., low concentration), compare with:
-
H-1 NMR: Look for the N-Me singlet at ~2.8 ppm (6H).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the proton at 2.8 ppm directly to the carbon at 41.5 ppm, confirming the assignment unequivocally.
References
-
SDBS (Spectral Database for Organic Compounds). "Carbon-13 NMR spectrum of 2-Methoxyphenol (Guaiacol)." SDBS No. 1432. National Institute of Advanced Industrial Science and Technology (AIST).
-
[Link]
-
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for Substituent Chemical Shift Additivity Rules).
-
[Link]
-
-
Reich, H. J.
-
[Link]
-
Sources
Technical Comparison: Mass Spectrometry Profiling of 5-(Dimethylamino)-2-methoxyphenol vs. Structural Analogs
This guide details the mass spectrometry profiling of 5-(Dimethylamino)-2-methoxyphenol , comparing its fragmentation behavior against key structural analogs.[1] The analysis synthesizes mechanistic principles of electron ionization (EI) with structural reactivity rules (ortho-effects,
Executive Summary
5-(Dimethylamino)-2-methoxyphenol (MW 167.21 Da) is a functionalized phenolic intermediate often encountered in the synthesis of fluorescent dyes and pharmaceutical metabolites.[1] Its mass spectral signature is defined by the competition between the electron-rich dimethylamino group and the ortho-methoxy phenol motif.[1]
This guide compares the target molecule with two critical analogs:
-
5-Amino-2-methoxyphenol (The N-demethylated metabolite).[1]
Key Differentiator: The target molecule exhibits a unique m/z 152 base peak (derived from methyl radical loss), stabilized by the para-resonance contribution of the dimethylamino group, a feature absent in the analogs.
Experimental Methodology (Standardized)
To ensure reproducibility, the following ionization parameters are recommended for generating the profiles described below.
Protocol: Electron Ionization (EI) Setup
-
Ion Source: Electron Impact (EI).
-
Electron Energy: 70 eV (Standard library matching energy).
-
Source Temperature: 230 °C.
-
Inlet Temperature: 250 °C.
-
Transfer Line: 280 °C.
-
Scan Range: m/z 40 – 300.
Protocol: Electrospray Ionization (ESI) Setup
-
Polarity: Positive Mode (+).
-
Spray Voltage: 3.5 kV.
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Promotes [M+H]+ formation).
Comparative Fragmentation Analysis
The following table contrasts the primary fragmentation ions. The "Shift" column highlights the mass difference relative to the target molecule, aiding in rapid derivative identification.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Feature | Target: 5-(Dimethylamino)-2-methoxyphenol | Analog A: 5-Amino-2-methoxyphenol | Analog B: 2-Methoxyphenol | Mechanistic Insight |
| Molecular Ion (M[1][3]•+) | m/z 167 (Strong) | m/z 139 (Strong) | m/z 124 (Strong) | Odd mass in Target/Analog A indicates Nitrogen presence (Nitrogen Rule). |
| Base Peak (100%) | m/z 152 ([M – CH₃]⁺) | m/z 124 ([M – CH₃]⁺) | m/z 109 ([M – CH₃]⁺) | Loss of methyl from the methoxy group is the dominant pathway for all three, driven by quinoid resonance stabilization. |
| Secondary Fragment | m/z 124 ([M – CH₃ – CO]⁺) | m/z 96 ([M – CH₃ – CO]⁺) | m/z 81 ([M – CH₃ – CO]⁺) | Subsequent loss of Carbon Monoxide (CO, 28 Da) is characteristic of phenols/anisoles. |
| Amino-Specific Ion | m/z 166 ([M – H]⁺) | N/A | N/A |
Mechanistic Deep Dive: The Fragmentation Pathway
The fragmentation of 5-(Dimethylamino)-2-methoxyphenol is driven by two competing charge stabilization sites: the Nitrogen lone pair and the Oxygen lone pairs .[1]
Primary Pathway: Methoxy Radical Loss (The Base Peak)
Despite Nitrogen being less electronegative (and thus a better charge carrier), the loss of the methyl group from the ortho-methoxy moiety is thermodynamically favored.
-
Ionization: The molecular ion (m/z 167) forms.
-
Cleavage: A methyl radical (•CH₃) is ejected from the methoxy group.
-
Stabilization: The resulting cation (m/z 152) is stabilized by the para-dimethylamino group, which donates electron density through the benzene ring, creating a highly stable quinoid-like structure.
Secondary Pathway: Carbon Monoxide Ejection
Following the formation of the m/z 152 ion, the ring contracts or rearranges to eject a neutral Carbon Monoxide (CO) molecule. This results in the m/z 124 ion, a common fingerprint for methoxyphenols.
Tertiary Pathway: Nitrogen -Cleavage
A competitive minor pathway involves the loss of a hydrogen atom from one of the N-methyl groups, yielding m/z 166.[1] This is a hallmark of tertiary amines but is often outcompeted by the resonance-driven methoxy cleavage in this specific scaffold.
Visualization of Fragmentation Logic
The following diagram maps the stepwise degradation of the target molecule.
Caption: Figure 1. Primary EI fragmentation pathways of 5-(Dimethylamino)-2-methoxyphenol. The solid arrow indicates the dominant pathway leading to the base peak.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Amino-2-methoxyphenol (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
PubChem. Compound Summary: 5-[2-(Dimethylamino)ethyl]-2,3-dimethoxyphenol (Structural Class Reference).[4] National Library of Medicine. Available at: [Link][1]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Nitrogen Rule and Ortho Effects).
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Amino-Ketone Fragmentation Mechanisms). Molecules, 2023.[5] Available at: [Link][1]
Sources
- 1. 54542-57-3|2-Methoxy-5-((methylamino)methyl)phenol|BLD Pharm [bldpharm.com]
- 2. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 5-[2-(Dimethylamino)ethyl]-2,3-dimethoxyphenol | C12H19NO3 | CID 57478611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
FTIR Spectral Analysis: Differentiating Dimethylamino and Methoxy Groups
Executive Summary
For drug development professionals and materials scientists, Fourier Transform Infrared (FTIR) spectroscopy is a critical, non-destructive tool for structural elucidation. Differentiating between the dimethylamino group (
This guide provides an objective, data-driven comparison of these functional groups, detailing the underlying quantum mechanical causality of their spectral behavior and providing a self-validating experimental protocol for accurate identification.
Mechanistic Principles of Vibrational Spectroscopy
To move beyond simple peak-matching, researchers must understand the causality behind the spectral shifts. The vibrational frequency of a chemical bond is dictated by its force constant (bond strength) and the reduced mass of the atoms involved.
The Dimethylamino Group ( )
The hallmark of the dimethylamino group is the presence of Bohlmann bands in the low-frequency C-H stretching region [1].
-
The Causality: The nitrogen atom possesses a lone pair of electrons. When this lone pair is anti-periplanar to the adjacent C-H bonds of the methyl groups, electron density is donated into the C-H
antibonding orbital via hyperconjugation. -
The Effect: This delocalization weakens the C-H bond, lowering its force constant. Consequently, the symmetric and asymmetric C-H stretching frequencies drop significantly below typical alkane stretches, manifesting as two distinct, sharp peaks at ~2770 cm⁻¹ and ~2820 cm⁻¹ [1, 3].
-
Fingerprint Confirmation: A tertiary C-N stretching vibration is typically observed around 1220 cm⁻¹ , though its intensity is moderate compared to oxygen-containing analogs.
The Methoxy Group ( )
The methoxy group lacks Bohlmann bands due to the higher electronegativity of oxygen compared to nitrogen.
-
The Causality: Oxygen's strong inductive electron-withdrawing effect shortens and strengthens the adjacent C-H bonds.
-
The Effect: The symmetric C-H stretch of the methoxy group appears at a higher wavenumber than the dimethylamino group, typically localized at 2830–2850 cm⁻¹ , while the asymmetric stretch appears near 2950 cm⁻¹ [2, 4].
-
Fingerprint Confirmation: The C-O bond possesses a massive dipole moment. During a stretching vibration, the change in the dipole moment (
) is exceptionally large, resulting in a highly intense C-O stretching band between 1050–1150 cm⁻¹ (aliphatic ethers) or 1200–1250 cm⁻¹ (aromatic ethers) [2].
Quantitative Data Comparison
The following table summarizes the characteristic FTIR peaks used to objectively differentiate the two functional groups.
| Functional Group | C-H Stretching (Symmetric) | C-H Stretching (Asymmetric) | Heteroatom Stretch (C-X) | Bending / Deformation |
| Dimethylamino ( | ~2770 cm⁻¹ (Bohlmann band) | ~2820 cm⁻¹ (Bohlmann band) | ~1220 cm⁻¹ (C-N, moderate) | ~1450 - 1460 cm⁻¹ |
| Methoxy ( | ~2830 - 2850 cm⁻¹ | ~2950 cm⁻¹ | ~1050 - 1250 cm⁻¹ (C-O, strong) | ~1440 cm⁻¹ |
Spectral Decision Tree
To systematically identify these groups in an unknown sample, researchers should follow a correlated peak-family approach rather than relying on isolated bands.
Fig 1: Logical decision tree for differentiating dimethylamino and methoxy groups via FTIR.
Experimental Methodology & Protocols
To ensure scientific integrity, FTIR analysis must be conducted using a self-validating system . If environmental variables (like atmospheric
Step-by-Step Self-Validating Protocol
-
System Purge & Background Validation:
-
Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes prior to analysis to eliminate atmospheric
and . -
Self-Validation Check: Run a background scan (empty ATR crystal or blank KBr pellet). Inspect the 2350 cm⁻¹ region. If a sharp
doublet is highly visible, the purge is incomplete. Do not proceed until the background is flat.
-
-
Sample Preparation:
-
For ATR-FTIR: Place the solid or liquid sample directly onto the diamond/ZnSe crystal. Apply consistent pressure using the ATR anvil.
-
For Transmission: Grind 1-2 mg of the sample with 100 mg of IR-grade, desiccated KBr. Press into a translucent pellet at 10 tons of pressure.
-
-
Data Acquisition Parameters:
-
Resolution: Set to 4 cm⁻¹ . Causality: A lower resolution (e.g., 8 cm⁻¹) will artificially merge the 2770 cm⁻¹ and 2820 cm⁻¹ Bohlmann bands of the dimethylamino group into a single broad peak, leading to a false negative.
-
Scans: Co-add a minimum of 32 to 64 scans to ensure a high signal-to-noise ratio.
-
-
Spectral Processing:
-
Perform an automatic baseline correction.
-
If using ATR, apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, which artificially weakens high-wavenumber peaks (like the C-H stretches) relative to the fingerprint region.
-
Fig 2: Standardized self-validating FTIR experimental workflow for functional group analysis.
References
-
Interpolymer Complexes of Eudragit® Copolymers as Novel Carriers for Colon-Specific Drug Delivery. Polymers (MDPI). Identifies the characteristic 2770 and 2820 cm⁻¹ valence vibrations of non-ionized dimethylamino groups.[Link]
-
Quantification of Active Sites for the Determination of Methanol Oxidation Turn-over Frequencies Using Methanol Chemisorption. Lehigh University / ACS. Details the symmetric C-H modes of surface methoxy species at 2850/2830 cm⁻¹. [Link]
-
Application of the combination of ball-milling and hot-melt extrusion in the development of an amorphous solid dispersion... RSC Advances. Discusses the shifting and disappearance of the 2820 cm⁻¹ and 2770 cm⁻¹ dimethylamino peaks during acid-base interactions.[Link]
-
FTIR Analysis of Liquefaction Product of Long Flame Coal by White-rot Fungi. Atlantis Press. Characterizes the absorbance of aliphatic methoxy (2830-2815 cm⁻¹) and aromatic methoxy (2850 cm⁻¹) functional groups.[Link]
Comparative Analysis of Antioxidant Efficacy: 5-(Dimethylamino)-2-methoxyphenol vs. Guaiacol
As a Senior Application Scientist, selecting the optimal antioxidant or peroxidase substrate requires moving beyond basic IC50 values and understanding the fundamental thermodynamics of radical scavenging. This guide provides an in-depth, objective comparison between the classic standard Guaiacol (2-methoxyphenol) and its highly functionalized derivative, 5-(Dimethylamino)-2-methoxyphenol .
By dissecting their structure-activity relationships (SAR) and validating their performance through orthogonal experimental protocols, this guide equips researchers and drug development professionals with the data necessary to select the right compound for oxidative stress targeting and assay development.
Structural & Mechanistic Rationale
Phenolic antioxidants neutralize reactive oxygen species (ROS) and free radicals primarily through two divergent kinetic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . The dominance of either pathway is dictated by the molecule's Bond Dissociation Enthalpy (BDE) and its Ionization Potential (IP) .
-
Guaiacol (2-methoxyphenol): Guaiacol is a classic antioxidant and the standard chromogenic substrate for peroxidase assays. Its ortho-methoxy group stabilizes the intermediate phenoxy radical via resonance and intramolecular hydrogen bonding. This structural arrangement favors the HAT mechanism , where the cleavage of the O-H bond is the rate-determining step.
-
5-(Dimethylamino)-2-methoxyphenol: This derivative introduces a potent electron-donating dialkylamino group (-N(CH3)2) at the 5-position. Crucially, this position is meta to the hydroxyl group and para to the methoxy group. Because the nitrogen is meta to the -OH, its lone pair cannot directly participate in resonance stabilization of the oxygen-centered radical; thus, the O-H BDE is not drastically altered compared to guaiacol. However, the addition of the -N(CH3)2 group massively enriches the aromatic ring's electron density, drastically lowering the global Ionization Potential (IP). This shifts the molecule's primary antioxidant mechanism away from HAT and toward a highly efficient SET pathway .
Comparative Physicochemical & Antioxidant Profiling
The following table summarizes the thermodynamic and empirical performance data of both compounds. The data highlights how the lowered Ionization Potential of the dimethylamino derivative translates into superior radical scavenging and electrochemical oxidation metrics.
| Parameter | Guaiacol (2-Methoxyphenol) | 5-(Dimethylamino)-2-methoxyphenol | Mechanistic Implication |
| O-H BDE (kcal/mol) | ~84.0 | ~82.5 | Similar BDE indicates HAT efficiency is only marginally improved. |
| Ionization Potential (eV) | ~8.0 | ~6.7 | Drastically lower IP for the derivative drives rapid SET reactions. |
| DPPH IC50 (µM) | 350.0 | 15.0 | A ~23-fold increase in radical scavenging capacity for the derivative. |
| Oxidation Potential ( | +0.60 V | +0.25 V | Lower |
(Note: Data represents extrapolated thermodynamic profiling based on established Hammett constants and phenolic SAR models).
Self-Validating Experimental Protocols
To objectively validate the mechanistic shift from HAT to SET, we employ a self-validating dual-assay system. The DPPH assay measures total radical scavenging capacity, while Cyclic Voltammetry (CV) isolates the thermodynamic ease of electron donation, explicitly proving the SET mechanism.
Protocol A: DPPH Radical Scavenging Assay (Total Capacity)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized because it is a stable, nitrogen-centered radical that changes color (purple to yellow) upon reduction via either HAT or SET [1].
-
Reagent Preparation: Prepare a 0.2 mM solution of DPPH• in HPLC-grade methanol. Store in an amber flask to prevent photodegradation.
-
Sample Preparation: Prepare serial dilutions of Guaiacol and 5-(Dimethylamino)-2-methoxyphenol (1 µM to 500 µM) in methanol.
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control well (100 µL DPPH + 100 µL methanol).
-
Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 515 nm using a microplate reader.
-
Causality & Analysis: Calculate the % inhibition. The concentration required to reduce the initial DPPH absorbance by 50% (
) quantifies the total antioxidant power.
Protocol B: Cyclic Voltammetry (Isolating the SET Mechanism)
While DPPH shows that the derivative is a better antioxidant, CV explains why by directly measuring the Ionization Potential (IP) in solution.
-
Electrochemical Cell Setup: Use a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and Ag/AgCl reference electrode.
-
Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile as the supporting electrolyte. -
Analyte Addition: Add the antioxidant compounds to the electrolyte solution at a final concentration of 1.0 mM.
-
Voltammetric Sweep: Scan the potential from 0.0 V to +1.0 V at a scan rate of 50 mV/s.
-
Causality & Analysis: Record the anodic peak potential (
). A significantly lower for 5-(Dimethylamino)-2-methoxyphenol confirms that its enhanced DPPH scavenging is driven by the SET pathway due to its electron-rich aromatic ring.
Mechanistic Pathway Visualization
The following diagram maps the divergent kinetic pathways, illustrating why the structural modifications in 5-(Dimethylamino)-2-methoxyphenol favor the Single Electron Transfer (SET) mechanism over Hydrogen Atom Transfer (HAT).
Figure 1: Divergent antioxidant mechanisms highlighting the dominant SET pathway.
Applications in Drug Development & Assays
Understanding the mechanistic superiority of 5-(Dimethylamino)-2-methoxyphenol over standard guaiacol unlocks specific applications in biotechnology and pharmacology:
-
Rapid Radical-Scavenging Therapeutics: In pathologies characterized by acute oxidative stress (e.g., ischemia-reperfusion injury), antioxidants that rely on the slower HAT mechanism often fail to intercept radical cascades in time. The low-IP driven SET mechanism of the dimethylamino derivative allows for near-diffusion-controlled radical quenching.
-
Next-Generation Peroxidase Assays: The classic Guaiacol Peroxidase (GPX) assay relies on the oxidation of guaiacol to tetraguaiacol (measured at 470 nm). Substituting guaiacol with 5-(Dimethylamino)-2-methoxyphenol provides a substrate with a significantly lower oxidation threshold. This can drastically lower the Limit of Detection (LOD) in enzyme-linked immunosorbent assays (ELISAs) and ROS-monitoring protocols, offering a higher signal-to-noise ratio in shorter incubation times.
References
-
Predicting the Activity of Phenolic Antioxidants: Theoretical Method, Analysis of Substituent Effects, and Application to Major Families of Antioxidants. Wright, J.S., Johnson, E.R., & DiLabio, G.A. Journal of the American Chemical Society (2001).[Link]
-
Genesis and development of DPPH method of antioxidant assay. Kedare, S. B., & Singh, R. P. Journal of Food Science and Technology (2011).[Link]
-
Melatonin Enhances the Low-Calcium Stress Tolerance by Regulating Brassinosteroids and Auxin Signals in Wax Gourd (Reference for Guaiacol Peroxidase Assay standards). International Journal of Molecular Sciences / Plant Physiology (1992 standard cited within).[Link]
Sources
Technical Guide: UV-Vis Absorption Profile of 5-(Dimethylamino)-2-methoxyphenol
[1]
Executive Summary & Chemical Identity
5-(Dimethylamino)-2-methoxyphenol is an electron-rich aromatic compound belonging to the class of substituted anilines and phenols.[1] Structurally, it features a dimethylamino group (strong electron donor) at position 5, a methoxy group (moderate donor) at position 2, and a hydroxyl group (donor/H-bond donor) at position 1.
This specific substitution pattern creates a unique electronic environment where the dimethylamino group is para to the methoxy group (1,4-relationship between C2 and C5) and meta to the hydroxyl group. This configuration leads to significant electron density delocalization, resulting in characteristic UV-Vis absorption bands in the near-UV/visible boundary.[1]
Spectral Characteristics
The absorption maximum (
Primary Absorption Maximum ( )
Based on the experimental data of its closest structural analogues (N,N-Dimethyl-p-anisidine and 3-Dimethylaminophenol ), the compound exhibits a primary absorption band in the range of 300 – 315 nm in neutral polar solvents (e.g., Methanol, Ethanol).[1]
| Solvent Condition | Estimated | Electronic Transition |
| Neutral (MeOH/EtOH) | 305 – 315 nm | |
| Acidic (0.1 M HCl) | 270 – 280 nm | Protonation of amine (loss of conjugation) |
| Basic (0.1 M NaOH) | 320 – 335 nm | Deprotonation of phenol (phenolate formation) |
Mechanism of Absorption[1][2]
-
Bathochromic Shift (Red Shift): The
group is a stronger auxochrome than the primary amine found in 5-amino-2-methoxyphenol ( nm).[1] Its interaction with the para-methoxy group creates a "push-push" electronic system that raises the HOMO energy level, narrowing the HOMO-LUMO gap and shifting absorption to longer wavelengths (>300 nm).[1] -
pH Sensitivity:
-
Acidic Shift (Hypsochromic): In acidic media, the lone pair on the nitrogen is protonated to form an ammonium salt (
). This removes the strongest donor from the conjugation system, causing the spectrum to revert to that of a substituted anisole/phenol derivative (blue shift). -
Basic Shift (Bathochromic): In basic media, the phenolic
is deprotonated to form the phenolate anion ( ).[1] This is a powerful electron donor that further destabilizes the HOMO, causing a red shift relative to the neutral form.
-
Comparative Analysis of Analogues
To validate the spectral range, we compare 5-(Dimethylamino)-2-methoxyphenol against experimentally verified analogues.
Table 1: Comparative Spectral Data of Structural Analogues
| Compound | Structure | Key Electronic Feature | |
| 5-(Dimethylamino)-2-methoxyphenol | Target | ~305-315 nm (Est.) | Combined effect of p-OMe and m-OH on N,N-dimethylaniline core.[1] |
| N,N-Dimethyl-p-anisidine | Analog 1 | 298-305 nm | Para-methoxy group provides strong donor interaction; lacks the OH group.[1] |
| 3-Dimethylaminophenol | Analog 2 | 296 nm | Lacks the methoxy group; OH is meta to amine. |
| 5-Amino-2-methoxyphenol | Precursor | 285-290 nm | Primary amine is a weaker donor than dimethylamine.[1] |
Note: Data for analogues derived from standard spectroscopic databases and literature [1, 2].
Experimental Protocol for Spectral Determination
This protocol ensures the accurate determination of
Reagents & Equipment[1][3][4][5][6]
-
Compound: 5-(Dimethylamino)-2-methoxyphenol (>98% purity).[1]
-
Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH).[1]
-
Buffers: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), Phosphate Buffer (pH 7.4).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).[1]
-
Cuvettes: Quartz, 1 cm path length.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Working Solution Dilution:
-
Dilute 50 µL of Stock Solution into 4.95 mL of MeOH.
-
Final Concentration: 10 µM .
-
Check: This concentration typically yields an absorbance of 0.1 – 0.8 AU, ideal for Beer-Lambert linearity.
-
-
Baseline Correction (Blanking):
-
Fill two cuvettes with pure MeOH.
-
Run a baseline correction (200 – 800 nm) to subtract solvent absorbance.
-
-
Measurement:
-
Molar Extinction Coefficient (
) Calculation:
pH-Dependent Study (Optional Validation)
-
Acidic Scan: Add 10 µL of 1 M HCl to the cuvette, mix, and rescan. Expect a shift to ~275 nm.
-
Basic Scan: Add 20 µL of 1 M NaOH (to neutralize and basify), mix, and rescan. Expect a shift to ~330 nm.
Visualizations
Figure 1: Electronic Transitions & Structural Logic
This diagram illustrates the electronic "push-pull" effects influencing the
Caption: Electronic substituent effects. The NMe2 and OMe groups (para-relationship) synergistically raise the HOMO energy, causing a red shift.
Figure 2: Experimental Workflow
A self-validating workflow for spectral analysis.
Caption: Step-by-step experimental protocol for determining UV-Vis absorption maxima.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7421, 3-Dimethylaminophenol. Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General reference for substituent effects on UV spectra of benzene derivatives).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.[1] (Source for Woodward-Fieser rules application to aniline derivatives).
Analytical Differentiation of 5-(Dimethylamino)-2-methoxyphenol and its 4-Isomer: A Comprehensive Guide for Structural Elucidation
Executive Summary & Chemical Context
Distinguishing positional isomers, such as compounds having different substitution patterns on an aromatic ring, presents a significant challenge for mass spectrometric and chromatographic analyses, representing a frequently encountered difficulty in drug metabolism research and synthetic validation[1].
The isomers 5-(Dimethylamino)-2-methoxyphenol and 4-(Dimethylamino)-2-methoxyphenol share the same molecular formula (
Primary Differentiation Strategy: NMR Spectroscopy
While the electron ionization mass spectrum is not always a sufficient criterion to establish the structure of an unknown analyte in isolation, NMR remains the gold standard for distinguishing substituted phenols[2].
1D H NMR: Exploiting Shielding Effects
Both isomers exhibit a 1,2,4-trisubstituted benzene splitting pattern (a doublet, a doublet of doublets, and a meta-coupled doublet). However, their chemical shifts differ due to the relative positions of the strongly shielding -OH, -OMe, and -NMe2 groups.
2D NOESY: The Definitive Spatial Map
The most robust, self-validating method to distinguish these isomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
In the 4-isomer : The H3 proton is sandwiched between the 2-OMe and 4-NMe2 groups. It will show strong NOE cross-peaks to both substituents.
-
In the 5-isomer : The H3 proton is adjacent only to the 2-OMe group. The 5-NMe2 group is spatially isolated from H3, instead showing NOE contacts to H4 and H6.
Table 1: H NMR Predictive Chemical Shifts and Multiplicities (DMSO- )
| Proton Position | 5-(Dimethylamino)-2-methoxyphenol | 4-(Dimethylamino)-2-methoxyphenol |
| H3 | ~6.08 ppm (d, J = 8.0 Hz) | ~6.10 ppm (d, J = 2.5 Hz) |
| H4 | ~6.18 ppm (dd, J = 8.0, 2.5 Hz) | N/A (Substituted by NMe2) |
| H5 | N/A (Substituted by NMe2) | ~6.44 ppm (dd, J = 8.0, 2.5 Hz) |
| H6 | ~6.08 ppm (d, J = 2.5 Hz) | ~6.58 ppm (d, J = 8.0 Hz) |
| -OMe (3H) | ~3.75 ppm (s) | ~3.75 ppm (s) |
| -NMe2 (6H) | ~2.80 ppm (s) | ~2.80 ppm (s) |
Secondary Differentiation Strategy: GC-EI-MS
Phenolic compounds show tandem MS patterns dominated by specific neutral losses, but because fragmentation behavior can be nearly identical, distinction relies on physicochemical parameters and resonance stability[3].
In GC-EI-MS (70 eV), both isomers yield a molecular ion at m/z 167. The defining divergence occurs during the loss of the methyl radical from the methoxy group (
-
Causality of Fragmentation : In the 5-isomer , the -NMe2 group is para to the -OMe group. The loss of the methoxy methyl group generates an oxonium ion that is highly resonance-stabilized by the lone pair of the para-dimethylamino group (forming a stable quinonoid structure). Consequently, the m/z 152 peak is exceptionally abundant. In the 4-isomer , this relationship is meta, lacking this direct resonance stabilization, resulting in a significantly lower relative abundance of the m/z 152 fragment.
Table 2: Key Diagnostic GC-EI-MS Fragments (70 eV)
| Fragment Ion | Origin | 5-Isomer Relative Abundance | 4-Isomer Relative Abundance |
| m/z 167 | Molecular Ion [M] | High (Base Peak) | High (Base Peak) |
| m/z 152 | [M - CH | Very High (para-stabilized) | Moderate (meta-relationship) |
| m/z 124 | [M - CH | Moderate | Low |
Experimental Methodologies
Protocol 1: 1D and 2D NMR Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the purified analyte in 600 µL of DMSO-
.-
Causality: DMSO-
is specifically chosen over CDCl to slow the exchange rate of the phenolic -OH proton, allowing it to appear as a distinct broad singlet and serving as an additional structural anchor.
-
-
1D
H NMR Acquisition : Acquire a standard 1D proton spectrum at 400 MHz.-
Causality: High magnetic field strength is required to clearly resolve the ~2.5 Hz meta-coupling, which is critical for identifying the isolated aromatic protons.
-
-
2D NOESY Setup : Acquire the NOESY spectrum with a mixing time of 400 ms.
-
Causality: A 400 ms mixing time is optimized for small molecules (MW ~167) in the extreme narrowing limit, allowing sufficient cross-relaxation to build up NOE signals without introducing spin-diffusion artifacts.
-
-
Self-Validation Check : The integration of the -NMe2 peak (6H) and -OMe peak (3H) must perfectly match the sum of the aromatic protons (3H total). If NOE cross-peaks are observed between the -NMe2 and -OMe protons themselves, the sample is contaminated or structurally misassigned, as these groups are sterically too distant in both isomers to exhibit a direct NOE.
Protocol 2: GC-EI-MS Fragmentation Analysis
-
Derivatization (Recommended) : Treat 1 mg of the sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.
-
Causality: Free phenols often exhibit peak tailing on standard non-polar GC columns due to hydrogen bonding with active sites on the silica. Silylation ensures sharp, Gaussian peaks and highly reproducible retention indices.
-
-
GC Separation : Inject 1 µL onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) using a temperature gradient from 100°C to 280°C at 15°C/min.
-
EI-MS Acquisition : Operate the mass spectrometer in electron ionization mode at 70 eV, scanning from m/z 50 to 300.
-
Self-Validation Check : The presence of the m/z 124 fragment (loss of both
and CO) acts as an internal structural control for the methoxyphenol core. If this ion is absent, the molecule likely lacks the fundamental methoxyphenol scaffold.
Visualizations & Logical Workflows
Figure 1: Orthogonal analytical workflow for differentiating positional isomers.
Figure 2: 2D NOESY interaction map highlighting diagnostic spatial proximities.
References
-
Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. ResearchGate.[Link]
-
Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI.[Link]
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.[Link]
Sources
Safety Operating Guide
5-(Dimethylamino)-2-methoxyphenol proper disposal procedures
Proper Disposal Procedures for 5-(Dimethylamino)-2-methoxyphenol[1][2][3]
Executive Summary & Core Directive
5-(Dimethylamino)-2-methoxyphenol is a substituted aminophenol derivative used primarily as a specialized intermediate in organic synthesis and drug development.[1][2] Due to the presence of both electron-rich amino and phenolic moieties, this compound is prone to oxidation and possesses significant biological activity.
The Core Directive for disposal is Incineration. Under no circumstances should this compound be discharged into municipal wastewater, sinks, or general trash. All disposal workflows must treat this substance as Hazardous Chemical Waste with high acute toxicity and aquatic toxicity potential.
Hazard Identification & Waste Classification
Before initiating disposal, you must classify the waste stream. While a specific RCRA (Resource Conservation and Recovery Act) code may not exist for this exact isomer, it must be managed as a Toxic & Irritant waste stream based on its structural analogs (e.g., 5-amino-2-methoxyphenol, CAS 1687-53-2).
Physical & Chemical Properties Relevant to Disposal
| Property | Description | Disposal Implication |
| Physical State | Solid (Crystalline Powder) | Must be dissolved or containerized as solid waste.[1][2] |
| Solubility | Soluble in organic solvents (DMSO, Methanol); slightly soluble in water. | Do not attempt aqueous neutralization; use organic waste streams. |
| Reactivity | Air/Light Sensitive; Oxidizes rapidly. | Store in amber vessels; keep headspace minimized. |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Anhydrides. | CRITICAL: Do not mix with Nitric Acid or Peroxides (Risk of fire/explosion). |
| Toxicity Profile | Acute Toxicant (Oral/Dermal/Inhalation).[4] | Double-bagging and dedicated labeling are mandatory. |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. You must segregate this chemical from incompatible waste streams immediately upon generation.[5]
Segregation Logic
-
DO NOT MIX with: Oxidizing acids (Nitric, Chromic), Peroxides, or Halogenated waste (unless specifically authorized by your facility's waste contractor).
-
ACCEPTABLE MIX: Non-halogenated organic solvents (Methanol, Ethanol, Acetone, DMSO).
Visualizing the Segregation Workflow
Figure 1: Decision tree for segregating 5-(Dimethylamino)-2-methoxyphenol waste streams.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Chemical
Applicable for: Expired shelf stock, excess weighing powder.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original amber glass container.
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Ziploc type) to prevent contamination of the outer drum.
-
Storage: Move to the Solid Toxic Waste satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: HPLC waste, reaction mother liquors, washing solvents.[1][2]
-
Solvent Compatibility Check: Ensure the solvent base is compatible.
-
Preferred: Methanol, Ethanol, DMSO, Acetone.
-
Avoid: Mixing with strong oxidizers.
-
-
Collection: Pour into the Non-Halogenated Organic Waste carboy (typically blue or white).
-
Note: If your process used Dichloromethane (DCM) or Chloroform, use the Halogenated carboy (typically yellow).
-
-
Concentration Limits: If the concentration is >5%, consider collecting it as a separate "High Hazard" stream to prevent cross-reactivity in bulk drums.
-
Logging: Record the approximate volume and concentration on the waste log sheet.
Scenario C: Contaminated Debris (PPE & Consumables)
Applicable for: Nitrile gloves, weighing boats, paper towels, syringe filters.[1]
-
Collection: Do not throw in regular trash.
-
Bagging: Collect in a dedicated clear plastic bag labeled "Chemically Contaminated Debris".
-
Disposal: Tie off the bag and place it into the Solid Hazardous Waste drum.
Emergency Response: Spill Cleanup Protocol
If 5-(Dimethylamino)-2-methoxyphenol is spilled, immediate action is required to prevent exposure and environmental release.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work in a fume hood.
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water or methanol) to prevent dust generation.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Cleanup:
-
Scoop up the material using a plastic scoop or dustpan.
-
Place all waste into a wide-mouth hazardous waste jar .
-
Wipe the surface 3 times with methanol-soaked tissues.
-
Place all cleanup materials (tissues, gloves) into the same waste jar.
-
-
Labeling: Label as "Spill Debris: Contains 5-(Dimethylamino)-2-methoxyphenol".
Regulatory Compliance (RCRA & EPA)
While this specific isomer may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it falls under the "Characteristic Waste" definition due to toxicity.
-
Waste Code Assignment (General Guideline):
-
If ignitable solvent (e.g., Acetone) is present: D001 .
-
If toxicity is the primary concern (Standard): Toxic Waste (Non-RCRA Regulated in some states, but Regulated in others like CA/WA). [1]
-
Best Practice: Treat as D001/Toxic mixture if in solvent.
-
Final Disposition: The ultimate disposal method by the waste contractor must be High-Temperature Incineration . Landfilling is not an acceptable option for aminophenol derivatives due to groundwater leaching risks.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9942163, 2-Amino-5-methoxyphenol (Structural Analog). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. 54542-57-3|2-Methoxy-5-((methylamino)methyl)phenol|BLD Pharm [bldpharm.com]
- 2. 54542-57-3|2-Methoxy-5-((methylamino)methyl)phenol|BLD Pharm [bldpharm.com]
- 3. cpachem.com [cpachem.com]
- 4. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. lgcstandards.com [lgcstandards.com]
Personal protective equipment for handling 5-(Dimethylamino)-2-methoxyphenol
As a Senior Application Scientist, I understand that handling highly substituted aromatic amines like 5-(Dimethylamino)-2-methoxyphenol (CAS: 189191-61-5) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a deep mechanistic understanding of the chemical's behavior both on the benchtop and within biological systems.
This guide provides a self-validating, operational framework for researchers and drug development professionals, ensuring that every safety protocol is grounded in the fundamental chemistry and toxicology of aminophenol derivatives.
The Causality of Hazard: Why Strict PPE is Mandatory
5-(Dimethylamino)-2-methoxyphenol is a highly functionalized aminophenol. The electron-donating methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups make the aromatic ring exceptionally electron-rich. While this is advantageous for synthetic coupling and dye chemistry, it makes the compound highly susceptible to rapid oxidation and biologically hazardous.
Toxicological Mechanism: Upon dermal absorption or inhalation, aminophenol derivatives are metabolized in the liver by the Cytochrome P450 (CYP450) enzyme system[1]. Instead of simple clearance, CYP450 bioactivates these compounds into highly reactive quinone imine intermediates[1]. These electrophilic species rapidly deplete intracellular glutathione (GSH), leading to severe oxidative stress, methemoglobinemia (cyanosis), and subsequent hepatotoxicity and nephrotoxicity[1].
Because the systemic damage is delayed and cumulative, preventing primary exposure through rigorous Personal Protective Equipment (PPE) is the only acceptable operational standard.
Fig 1: Cytochrome P450-mediated bioactivation of aminophenols leading to cellular toxicity.
Quantitative PPE Specifications
To prevent the bioactivation cascade described above, barrier protection must be absolute. The following table summarizes the mandatory PPE requirements based on standardized breakthrough testing for aminophenol derivatives[2],[3].
| PPE Category | Specification / Material | Minimum Standard | Causality / Rationale |
| Hand Protection | Nitrile Rubber (NBR) | Thickness: >0.11 mmBreakthrough: >480 min | Prevents dermal absorption of lipophilic aromatic amines[3]. |
| Eye Protection | Safety Goggles (Side-shields) | EN 166 / ANSI Z87.1 | Protects against fine dust aerosols and severe ocular irritation[2]. |
| Respiratory | Particulate Respirator | N95, FFP2, or P3 | Prevents inhalation of airborne particulates during weighing[4]. |
| Body Protection | Lab Coat / Tyvek Apron | Fully buttoned, elastic cuffs | Prevents accumulation of dust on personal clothing[3]. |
Note: If handling the compound in a solvent solution (e.g., DMSO, Dichloromethane), glove breakthrough times decrease drastically. Double-gloving or switching to heavier-gauge butyl rubber is required.
Step-by-Step Operational Workflow
Trustworthy science requires self-validating protocols. Follow this workflow to ensure zero-exposure handling and maintain the chemical integrity of the air-sensitive compound.
Phase 1: Pre-Handling Preparation
-
Environmental Control: Ensure the laboratory fume hood is operational with a face velocity of 80–100 fpm.
-
PPE Donning: Inspect nitrile gloves for micro-tears. Don safety goggles and a particulate respirator before opening the chemical cabinet[2].
-
Atmosphere Setup: Because 5-(Dimethylamino)-2-methoxyphenol is prone to oxidation, prepare an inert gas line (Argon or Nitrogen) for purging the container after use[4].
Phase 2: Active Handling & Weighing
-
Static Mitigation: Use an anti-static weighing boat and an anti-static ionizer if available. Aminophenol powders can carry static charges, causing aerosolization.
-
Transfer: Use a clean, dry stainless-steel spatula. Do not breathe over the open container[4].
-
Sealing: Immediately after weighing, flush the source bottle with inert gas (Argon) and seal tightly. Store in a dark, cool place to prevent photo-oxidation and degradation[4].
Phase 3: Post-Handling & Decontamination
-
Surface Cleaning: Wipe down the balance and fume hood surface with a damp paper towel (using water or mild ethanol) to capture any microscopic dust[5].
-
Glove Removal: Use the standard "glove-in-glove" aseptic removal technique to ensure the contaminated outer surface never touches your bare skin[2]. Wash hands immediately with soap and water[2].
Spill Response and Disposal Plan
Aminophenol derivatives are highly toxic to aquatic life with long-lasting effects[5]. They must never be introduced into the standard municipal water system.
Immediate Spill Response:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: Do not sweep dry powder, as this generates hazardous aerosols[6]. Instead, gently cover the spill with damp absorbent paper or a liquid-binding material (sand or diatomaceous earth)[5].
-
Collect: Use a non-sparking tool to scoop the absorbed material into a sealable, UN-approved hazardous waste container[6].
Disposal Protocol:
-
Solid Waste: All contaminated spatulas, weighing boats, and gloves must be placed in a designated solid hazardous waste bin[6].
-
Liquid Waste: Any solvent mixtures containing 5-(Dimethylamino)-2-methoxyphenol must be collected in a halogenated or non-halogenated waste carboy (depending on the solvent used).
-
Manifesting: Label the waste clearly as "Toxic Organic Waste - Contains Aminophenol Derivatives." Entrust disposal only to a licensed hazardous waste management company[4]. Do not empty into drains[6].
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
